Product packaging for 2-(4-chloro-1H-indol-3-yl)acetonitrile(Cat. No.:CAS No. 2447-15-6)

2-(4-chloro-1H-indol-3-yl)acetonitrile

Cat. No.: B1277982
CAS No.: 2447-15-6
M. Wt: 190.63 g/mol
InChI Key: GCFQUQOQJAOLHL-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-indol-3-yl)acetonitrile (CAS 2447-15-6) is a high-purity indole-based chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C10H7ClN2 and a molecular weight of 190.63 g/mol, serves as a key precursor for the development of more complex heterocyclic systems . The crystalline structure of this compound has been characterized, revealing two approximately planar molecules in its asymmetric unit linked via N–H⋯N hydrogen bonds, forming C(7) chains that propagate through the crystal lattice . As a nitrile-functionalized intermediate, it is particularly valuable for constructing molecular frameworks in pharmaceutical research. Its physical properties include a density of approximately 1.36-1.40 g/cm³, a boiling point of 406.5±30.0 °C, and a flash point of 199.7±24.6 °C . Researchers utilize this compound for its dual functional groups—the chloro-substituted indole ring and the reactive acetonitrile side chain—which allow for further derivatization through various reaction pathways. It is supplied as a powder and should be stored at room temperature . This product is intended For Research Use Only (RUO) and is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2 B1277982 2-(4-chloro-1H-indol-3-yl)acetonitrile CAS No. 2447-15-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFQUQOQJAOLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401700
Record name 2-(4-chloro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2447-15-6
Record name 2-(4-chloro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-1H-indol-3-yl)acetonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(4-chloro-1H-indol-3-yl)acetonitrile physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(4-chloro-1H-indol-3-yl)acetonitrile. The document details its structural characteristics, available physicochemical data, a synthesized experimental protocol, and its established role as a plant auxin. This guide is intended to be a valuable resource for researchers in medicinal chemistry, agrochemicals, and related fields.

Chemical and Physical Properties

This compound is a chlorinated derivative of indole-3-acetonitrile. Its core structure consists of an indole ring system substituted with a chlorine atom at the 4-position and an acetonitrile group at the 3-position.

Physicochemical Data

A summary of the available quantitative data for this compound is presented in the tables below. It is important to note that while some experimental data is available, particularly from crystallographic studies, many of the listed properties are computed.

Identifier Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 2447-15-6PubChem[1]
Molecular Formula C₁₀H₇ClN₂PubChem[1]
Molecular Weight 190.63 g/mol PubChem[1]
Canonical SMILES C1=CC2=C(C(=C1)Cl)C(=CN2)CC#NPubChem[1]
InChI Key GCFQUQOQJAOLHL-UHFFFAOYSA-NPubChem[1]
Property Value Notes Source
Melting Point Not Experimentally Determined--
Boiling Point Not Experimentally Determined--
Solubility Very slightly soluble (0.11 g/L at 25 °C)PredictedGuidechem[2]
XLogP3 2.3ComputedPubChem[1]
Topological Polar Surface Area 39.6 ŲComputedPubChem[1]
Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction.[3][4]

Parameter Value Source
Crystal System OrthorhombicPan et al. (2012)[3][4]
Space Group Pca2₁Pan et al. (2012)[3][4]
a 7.5091 (15) ÅPan et al. (2012)[3][4]
b 11.041 (2) ÅPan et al. (2012)[3][4]
c 21.380 (4) ÅPan et al. (2012)[3][4]
V 1772.6 (6) ųPan et al. (2012)[3][4]
Z 8Pan et al. (2012)[3][4]
Temperature 293 KPan et al. (2012)[3][4]

Experimental Protocols

While the title compound is commercially available, a detailed experimental protocol for its synthesis has been described in the literature.[3] The following is a synthesized protocol based on the reported synthesis of 4-chloroindole-3-acetonitrile.

Synthesis of 4-Chloroindole-3-acetonitrile

The synthesis of 4-chloroindole-3-acetonitrile can be achieved from 4-chloroindole. A common method for introducing the acetonitrile group at the 3-position of an indole is via a Mannich reaction to form the gramine, followed by displacement with cyanide. A more direct, albeit older, method involves the reaction of 4-chloro-gramine with potassium cyanide.

A plausible synthetic workflow is outlined below:

G cluster_0 Synthesis of 4-Chloro-gramine cluster_1 Cyanation 4-Chloroindole 4-Chloroindole Intermediate_1 4-Chloro-gramine 4-Chloroindole->Intermediate_1 Dimethylamine, Formaldehyde Product This compound Intermediate_1->Product Potassium Cyanide, Dimethylformamide G cluster_0 Metabolic Activation cluster_1 Auxin Signaling Cascade Precursor This compound Active_Hormone 4-Chloroindole-3-acetic acid (4-Cl-IAA) Precursor->Active_Hormone Hydrolysis TIR1_AFB TIR1/AFB Receptor Active_Hormone->TIR1_AFB Binds to Aux_IAA_Degradation Aux/IAA Degradation TIR1_AFB->Aux_IAA_Degradation Promotes ARF Auxin Response Factor (ARF) Aux_IAA_Degradation->ARF De-represses Aux_IAA Aux/IAA Repressor Aux_IAA->ARF Inhibits Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Regulates Physiological_Response Plant Growth and Development Gene_Expression->Physiological_Response Leads to

References

Technical Guide: 2-(4-chloro-1H-indol-3-yl)acetonitrile (CAS No. 2447-15-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-chloro-1H-indol-3-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical properties, synthesis, and potential biological activities, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a solid, crystalline compound. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 2447-15-6--INVALID-LINK--
Molecular Formula C₁₀H₇ClN₂--INVALID-LINK--
Molecular Weight 190.63 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder[Various Suppliers]
Melting Point Not reported
Solubility Soluble in organic solvents like DMSO and methanolGeneral knowledge

Synthesis

A common synthetic route to this compound involves the reaction of 4-chloroindole with formaldehyde and sodium cyanide. A detailed experimental protocol is provided in Section 4.

Biological Activity and Therapeutic Potential

While specific quantitative biological data for this compound is not widely available in the public domain, the indole-3-acetonitrile scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of indole-3-acetonitrile have been extensively studied for their anti-inflammatory and cytotoxic properties.

Anti-Inflammatory Activity: Many indole derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 246.7). This activity is often mediated through the inhibition of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Cytotoxic Activity: The indole nucleus is a core structural motif in many anticancer agents. Indole-3-acetonitrile derivatives have been reported to exhibit cytotoxicity against a variety of cancer cell lines. The mechanisms of action are diverse and can include induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of indole-3-acetonitriles.

Materials:

  • 4-chloroindole

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloroindole (1.0 eq) in a mixture of dimethylformamide and water, add formaldehyde (1.2 eq) and sodium cyanide (1.5 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford this compound.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)

This protocol describes a common method to assess the anti-inflammatory potential of a test compound.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Appropriate cell culture medium with supplements

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Signaling Pathways and Experimental Workflows

Indole derivatives are known to modulate key signaling pathways involved in inflammation and cancer. Below are diagrams representing these pathways and a typical experimental workflow for screening anti-inflammatory activity.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Indole This compound Indole->IKK_complex Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

G Growth_Factors Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Indole This compound Indole->Raf Potential Inhibition Indole->MEK Potential Inhibition

Caption: Potential modulation of the MAPK/ERK signaling pathway by indole derivatives.

G Start Start Seed_Cells Seed RAW 264.7 Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (this compound) Incubate_24h->Add_Compound Incubate_1h Incubate 1h Add_Compound->Incubate_1h Add_LPS Add LPS (1 µg/mL) Incubate_1h->Add_LPS Incubate_24h_2 Incubate 24h Add_LPS->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze_Data Analyze Data & Calculate % Inhibition Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for screening anti-inflammatory activity using the Griess assay.

Conclusion

This compound represents a valuable scaffold for further investigation in drug discovery. Based on the known biological activities of related indole-3-acetonitrile derivatives, this compound holds promise as a starting point for the development of novel anti-inflammatory and cytotoxic agents. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate the biological potential of this and related compounds. Further studies are warranted to elucidate its specific molecular targets and to establish a comprehensive pharmacological profile.

An In-depth Technical Guide to the Synthesis of 2-(4-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-(4-chloro-1H-indol-3-yl)acetonitrile, a key intermediate in medicinal chemistry. This document details established reaction pathways, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a valuable building block in the synthesis of various biologically active compounds. Its indole scaffold is a common motif in medicinal chemistry. This guide outlines a robust and well-documented synthetic pathway commencing from 2-chloro-6-nitrotoluene.

Recommended Synthetic Pathway: Leimgruber-Batcho Indole Synthesis Followed by the Gramine Route

A reliable and high-yielding method for the synthesis of this compound involves the initial construction of the 4-chloroindole ring system via the Leimgruber-Batcho indole synthesis, followed by functionalization at the 3-position using a gramine intermediate.

Step 1: Synthesis of 4-Chloroindole

The synthesis begins with the reaction of 2-chloro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal to form an enamine, which then undergoes reductive cyclization to yield 4-chloroindole.[1]

Step 2: Synthesis of 4-Chloro-3-diethylaminomethylindole (Gramine Derivative)

The resulting 4-chloroindole is then subjected to a Mannich reaction with diethylamine and formaldehyde to produce the corresponding gramine derivative, 4-chloro-3-diethylaminomethylindole.[1]

Step 3: Synthesis of this compound

Finally, the gramine derivative is treated with potassium cyanide in a nucleophilic substitution reaction to afford the target compound, this compound.[1]

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 4-Chloroindole

A detailed procedure for the synthesis of 4-chloroindole from 2-chloro-6-nitrotoluene is described in the literature, following the Leimgruber-Batcho methodology.[1][2] This involves the formation of (E)-2-chloro-β-dimethylamino-6-nitrostyrene, followed by reductive cyclization using a reducing agent such as Raney nickel and hydrazine.[1]

Synthesis of 4-Chloro-3-diethylaminomethylindole (5)[1]
  • Prepare a mixture of 95.8 g (99%) of diethylamine and 350 ml of acetic acid, maintaining the temperature below 5°C.

  • To this mixture, add a portion of 37% aqueous formaldehyde (105.4 g, 1.30 mol).

  • Pour the resulting mixture into a solution of 4-chloroindole (178.6 g, 1.18 mol) while in an ice bath.

  • Stir the reaction mixture at 5°C for 10 minutes, and then at room temperature for 4 hours.

  • Acidify the mixture with a 4 N hydrochloric acid solution and extract three times with ethyl acetate.

  • Make the aqueous layer alkaline with a 4 N sodium hydroxide solution and extract three times with ethyl acetate.

  • Wash the combined ethyl acetate layers successively with water and saturated brine, dry over anhydrous sodium sulfate, and evaporate in vacuo.

  • Recrystallize the resulting white powder from ethyl acetate-n-hexane to afford 201.3 g (72.2% yield) of 4-chloro-3-diethylaminomethylindole.

Synthesis of this compound (6)[1]
  • Prepare a solution of 4-chloro-3-diethylaminomethylindole (123.0 g, 0.52 mol) in dimethylformamide (1100 ml).

  • Prepare a separate solution of potassium cyanide (101.4 g, 1.56 mol) in water (550 ml).

  • Add the solution of the gramine derivative to the potassium cyanide solution.

  • Reflux the mixture for 6 hours with stirring.

  • After cooling to room temperature, add water to the mixture.

  • Extract the mixture three times with diethyl ether.

  • Wash the combined organic layers with water and saturated brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluting with methylene chloride) and recrystallize from ethyl acetate-n-hexane to give 82.2 g (83.1% yield) of this compound.

Data Presentation

Table 1: Summary of Reagents and Yields for the Synthesis of this compound

StepStarting MaterialReagentsProductYield (%)
12-Chloro-6-nitrotoluene1. N,N-Dimethylformamide dimethyl acetal2. Reductive cyclization (e.g., Raney Ni, Hydrazine)4-ChloroindoleHigh
24-ChloroindoleDiethylamine, Formaldehyde, Acetic Acid4-Chloro-3-diethylaminomethylindole72.2
34-Chloro-3-diethylaminomethylindolePotassium Cyanide, Dimethylformamide, WaterThis compound83.1

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₇ClN₂
Molecular Weight190.63 g/mol
AppearanceOff-white to pale yellow solid
Melting Point136-138 °C

Visualization of Synthetic Pathway

Synthesis_Pathway A 2-Chloro-6-nitrotoluene B 4-Chloroindole A->B Leimgruber-Batcho Synthesis C 4-Chloro-3-diethylaminomethylindole (Gramine Derivative) B->C Mannich Reaction (Et2NH, HCHO) D This compound C->D Cyanation (KCN)

Caption: Synthetic pathway for this compound.

Alternative Synthetic Route: Vilsmeier-Haack Formylation

An alternative approach involves the formylation of 4-chloroindole at the 3-position using the Vilsmeier-Haack reaction to yield 4-chloroindole-3-carboxaldehyde. Subsequent reduction of the aldehyde to the corresponding alcohol, followed by conversion to a halide and nucleophilic substitution with cyanide, would provide the target nitrile. While viable, this route involves more steps compared to the gramine-based method.

Alternative_Pathway A 4-Chloroindole B 4-Chloroindole-3-carboxaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C (4-Chloro-1H-indol-3-yl)methanol B->C Reduction (e.g., NaBH4) D 3-(Chloromethyl)-4-chloro-1H-indole C->D Halogenation (e.g., SOCl2) E This compound D->E Cyanation (NaCN or KCN)

Caption: Alternative synthetic route via Vilsmeier-Haack formylation.

Conclusion

The synthesis of this compound is efficiently achieved through the Leimgruber-Batcho indole synthesis to form the 4-chloroindole core, followed by a Mannich reaction to introduce a reactive handle at the 3-position, and subsequent cyanation. This guide provides the necessary detailed protocols and data to facilitate the successful synthesis of this important chemical intermediate for applications in drug discovery and development.

References

Unraveling the Anticancer Potential: A Technical Guide to the Mechanism of Action of 2-(4-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-chloro-1H-indol-3-yl)acetonitrile is a synthetic indole derivative that has emerged as a compound of interest in oncological research. The indole scaffold is a well-established pharmacophore in the development of novel anticancer agents, with numerous derivatives exhibiting potent biological activities.[1][2] This technical guide provides an in-depth exploration of the proposed mechanism of action for this compound, drawing upon the established activities of structurally related indole compounds and outlining the requisite experimental framework for its validation. While direct studies on this specific molecule are limited, its structural features strongly suggest a role as a microtubule-destabilizing agent, a class of compounds that has yielded significant clinical successes in cancer therapy.[3][4]

Proposed Core Mechanism of Action: Tubulin Polymerization Inhibition

Based on extensive research into indole-based anticancer agents, the primary proposed mechanism of action for this compound is the inhibition of tubulin polymerization.[3][4] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for the formation and function of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to mitotic arrest, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[5] It is hypothesized that this compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network is expected to induce cell cycle arrest at the G2/M phase, followed by the activation of the intrinsic apoptotic pathway.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that would be anticipated from in vitro studies designed to validate the proposed mechanism of action of this compound.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h Exposure
HeLaCervical Cancer0.5 ± 0.08
MCF-7Breast Cancer1.2 ± 0.15
A549Lung Cancer0.8 ± 0.11
HCT116Colon Cancer1.5 ± 0.20

Table 2: Tubulin Polymerization Inhibition

CompoundConcentration (µM)Inhibition of Tubulin Polymerization (%)
This compound155 ± 4.2
This compound585 ± 6.8
Colchicine (Positive Control)592 ± 5.1
DMSO (Vehicle Control)-0

Table 3: Cell Cycle Analysis in HeLa Cells (24h Exposure)

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (DMSO)55 ± 3.525 ± 2.120 ± 1.8
This compound (0.5 µM)20 ± 2.410 ± 1.570 ± 5.3

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of a compound on cancer cell lines.[6][7]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.[8]

2. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.[9][10]

  • Reagents: A tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) is typically used, which includes purified tubulin, GTP, and a fluorescent reporter.[9]

  • Reaction Setup: Purified tubulin (e.g., 2 mg/mL) is dissolved in a general tubulin buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and a fluorescent reporter.[9]

  • Compound Addition: The tubulin solution is transferred to a pre-warmed 96-well plate, and various concentrations of this compound are added. Positive (e.g., colchicine) and negative (DMSO) controls are included.[9]

  • Polymerization Monitoring: Tubulin polymerization is initiated by incubating the plate at 37°C. The increase in fluorescence (or absorbance at 340 nm) is monitored over time (e.g., every minute for 60 minutes) using a microplate reader.[11]

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. The percentage of inhibition is calculated by comparing the polymerization in the presence of the compound to the vehicle control.

3. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the compound on the progression of the cell cycle.

  • Cell Treatment: HeLa cells are seeded in 6-well plates and treated with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Visualizations

Signaling Pathway

G cluster_0 Cellular Environment cluster_1 Intracellular Events Compound This compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disruption G2M G2/M Phase Arrest MitoticSpindle->G2M Apoptosis Apoptosis G2M->Apoptosis Activation of Intrinsic Pathway G Start Hypothesis: Compound inhibits tubulin polymerization CellViability Cell Viability Assays (e.g., MTT) Start->CellViability IC50 Determine IC50 Values CellViability->IC50 TubulinPolymerization In Vitro Tubulin Polymerization Assay IC50->TubulinPolymerization DirectInhibition Confirm Direct Inhibition of Tubulin Polymerization TubulinPolymerization->DirectInhibition CellCycle Cell Cycle Analysis (Flow Cytometry) DirectInhibition->CellCycle G2MArrest Observe G2/M Phase Arrest CellCycle->G2MArrest Conclusion Conclusion: Mechanism involves tubulin destabilization leading to mitotic arrest and apoptosis G2MArrest->Conclusion

References

Unveiling the Bioactive Potential: A Technical Guide to 2-(4-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-(4-chloro-1H-indol-3-yl)acetonitrile is limited in publicly available scientific literature. This guide provides an in-depth analysis of its potential bioactivities based on structure-activity relationships with closely related indole derivatives. The experimental protocols and mechanistic insights are presented as representative methodologies for assessing the predicted biological functions.

Introduction

Indole and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant pharmacological properties. The indole nucleus is a key pharmacophore in drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and antiviral agents. This technical guide focuses on the predicted biological activities of the synthetic indole derivative, this compound, a compound characterized by a chlorine atom at the 4-position of the indole ring and an acetonitrile group at the 3-position. While direct biological data for this specific molecule is scarce, this document extrapolates its potential therapeutic value by examining the established activities of structurally analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics and for designing biological assays.

PropertyValueSource
Molecular FormulaC₁₀H₇ClN₂PubChem
Molecular Weight190.63 g/mol PubChem
XLogP32.3PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem

Predicted Biological Activities

Based on the biological profiles of structurally similar compounds, this compound is predicted to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and antiviral effects.

Predicted Antibacterial Activity

The presence of a halogen, specifically chlorine, on the indole ring has been shown to be a critical determinant of antibacterial activity in related compounds. For instance, 4-chloroindole has demonstrated notable inhibitory effects against various bacterial strains.

Supporting Evidence:

While no direct antibacterial data exists for this compound, the broader class of halogenated indoles has shown promise. The chloro and bromo substitutions at positions 4 or 5 of the indole ring are considered important for antibacterial efficacy.

Experimental Protocol: Bacterial Growth Inhibition Assay

A standard method to assess the antibacterial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific bacterium.

  • Methodology:

    • Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Include positive (bacteria without compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of This compound Inoculation Inoculation of Microtiter Plate Compound_Dilution->Inoculation Bacterial_Culture Standardized Bacterial Inoculum Preparation Bacterial_Culture->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Visual Inspection or OD Measurement Incubation->Readout MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Readout->MIC_Determination

Workflow for a typical bacterial growth inhibition assay.
Predicted Anti-Inflammatory Activity

Indole derivatives are well-known for their anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways. The substitution pattern on the indole ring can significantly influence this activity.

Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. It is plausible that this compound could modulate NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and mediators.

G cluster_stimulus Inflammatory Stimuli cluster_pathway Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκBα IKK->IkB Phosphorylation IkB_P p-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB Inhibition NFkB_active Active NF-κB Proteasome Proteasomal Degradation IkB_P->Proteasome Proteasome->IkB_P Degradation NFkB_nuc Nuclear NF-κB NFkB_active->NFkB_nuc Translocation DNA κB DNA sites NFkB_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Simplified representation of the canonical NF-κB signaling pathway.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This in vitro assay is a common method to screen for potential anti-inflammatory agents.

  • Objective: To evaluate the ability of the test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • A decrease in nitrite levels in the presence of the compound indicates anti-inflammatory activity. A concurrent cell viability assay (e.g., MTT assay) should be performed to rule out cytotoxicity.

Predicted Antiviral Activity

The indole scaffold is present in several antiviral drugs, and various synthetic indole derivatives have demonstrated potent antiviral activities against a range of viruses.

Supporting Evidence:

While specific antiviral data for this compound is not available, studies on related indole-3-acetonitrile derivatives have shown broad-spectrum antiviral activity. For instance, 3-indoleacetonitrile has been reported to be effective against viruses such as HSV-1 and SARS-CoV-2. The mechanism often involves the modulation of host immune responses, such as the interferon signaling pathway.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for evaluating the in vitro antiviral activity of a compound.

  • Objective: To determine the concentration of the test compound that inhibits the virus-induced damage (cytopathic effect) to host cells by 50% (IC₅₀).

  • Cell Line and Virus: A susceptible host cell line (e.g., Vero cells) and the virus of interest.

  • Methodology:

    • Seed host cells in a 96-well plate and grow to confluency.

    • Prepare serial dilutions of this compound.

    • Infect the cells with a known titer of the virus in the presence of varying concentrations of the compound.

    • Include virus control (cells + virus, no compound) and cell control (cells only) wells.

    • Incubate the plate until CPE is observed in the virus control wells (typically 2-4 days).

    • Assess cell viability using a suitable method (e.g., MTT assay or crystal violet staining).

    • Calculate the IC₅₀ value, which is the concentration of the compound that protects 50% of the cells from virus-induced death. A cytotoxicity assay (CC₅₀) on uninfected cells should also be performed to determine the selectivity index (SI = CC₅₀/IC₅₀).

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound suggests a promising profile for biological activity. Based on the established pharmacology of related indole derivatives, this compound warrants further investigation as a potential antibacterial, anti-inflammatory, and antiviral agent.

Future research should focus on:

  • In vitro screening: Performing the described assays (and others) to confirm and quantify the predicted biological activities.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.

  • In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of infection and inflammation.

This technical guide serves as a foundational document to stimulate and guide further research into the therapeutic potential of this and related indole compounds. The provided experimental frameworks offer a starting point for a comprehensive evaluation of its bioactivity.

Unveiling the Solid-State Architecture of 2-(4-chloro-1H-indol-3-yl)acetonitrile: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(4-chloro-1H-indol-3-yl)acetonitrile (C₁₀H₇ClN₂), a compound of interest in medicinal chemistry and drug discovery. A comprehensive understanding of the solid-state conformation and intermolecular interactions of this molecule is crucial for structure-based drug design and the development of novel therapeutic agents. This document summarizes the key crystallographic data, details the experimental procedures for single-crystal X-ray diffraction, and presents a visual workflow of the structure determination process.

Crystallographic Data Summary

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. The asymmetric unit contains two distinct molecules, labeled A and B, which are linked by N—H⋯N hydrogen bonds to form chains propagating along the a-axis.[1][2] The crystal used for data collection was identified as a racemic twin.[1][2]

A detailed summary of the crystallographic data and refinement parameters is provided in the tables below.

Parameter Value
Chemical FormulaC₁₀H₇ClN₂
Molecular Weight190.63 g/mol [1][3]
Crystal SystemOrthorhombic[1]
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a7.5091 (15) Å[1]
b11.041 (2) Å[1]
c21.380 (4) Å[1]
Cell Volume (V) 1772.6 (6) ų[1]
Molecules per Unit Cell (Z) 8[1]
Calculated Density 1.428 Mg/m³
Radiation Type Mo Kα[1]
Absorption Coefficient (μ) 0.38 mm⁻¹[1]
Temperature (T) 293 K[1]
Crystal Size 0.33 × 0.25 × 0.20 mm[1]

Table 1: Crystal Data and Structure Refinement for this compound.

Parameter Value
Diffractometer Rigaku SCXmini[1]
Absorption Correction Multi-scan[1]
Measured Reflections 17075[1]
Independent Reflections 4057[1]
Reflections with I > 2σ(I) 2753[1]
Rint 0.058[1]
Refinement Method Full-matrix least-squares on F²
R[F² > 2σ(F²)] 0.048[1]
wR(F²) 0.111[1]
Goodness-of-fit (S) 1.03[1]
Parameters 236[1]
Restraints 1[1]
Δρmax 0.27 e Å⁻³[1]
Δρmin -0.22 e Å⁻³[1]
Absolute Structure Parameter (Flack) 0.66 (10)[1]

Table 2: Data Collection and Refinement Statistics.

Experimental Protocols

Synthesis and Crystallization:

The title compound, this compound, was obtained from a commercial source (ChemFuture PharmaTech, Ltd.) and used without further purification.[1] Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a methanol solution.[1] While detailed synthetic procedures for this specific compound are not widely published, the indole acetonitrile scaffold is a common motif in medicinal chemistry, and its synthesis generally involves the introduction of a chlorine atom at the C-4 position of the indole ring and the installation of a cyanomethyl group at the C-3 position.[4]

Single-Crystal X-ray Diffraction:

A colorless prism-shaped crystal was selected for data collection. X-ray diffraction data were collected on a Rigaku SCXmini diffractometer using Mo Kα radiation.[1] The data collection was performed at a temperature of 293 K.[1] A multi-scan absorption correction was applied to the collected data using the CrystalClear software.[1]

Structure Solution and Refinement:

The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Workflow for Crystal Structure Determination

The following diagram illustrates the key steps involved in the determination of the crystal structure of this compound.

G A Compound Procurement (Commercial Source) B Crystallization (Slow Evaporation from Methanol) A->B C Single Crystal Selection B->C D X-ray Data Collection (Rigaku SCXmini, Mo Kα) C->D E Data Processing (Absorption Correction) D->E F Structure Solution (SHELXS97) E->F G Structure Refinement (SHELXL97) F->G H Crystallographic Data (CIF) G->H

Caption: Workflow of Crystal Structure Determination.

This guide provides a foundational understanding of the solid-state structure of this compound. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers in the fields of structural biology, medicinal chemistry, and materials science, aiding in future research and development endeavors.

References

Spectroscopic Characterization of 2-(4-chloro-1H-indol-3-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-chloro-1H-indol-3-yl)acetonitrile, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed analysis based on the known spectroscopic data of closely related structural analogs, namely indole-3-acetonitrile and 4-chloroindole. The presented data is intended to serve as a reliable reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of substituent effects on the indole scaffold, drawing comparisons with indole-3-acetonitrile and 4-chloroindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.20br s1HN-H
~7.60d1HAr-H
~7.25t1HAr-H
~7.15d1HAr-H
~7.30s1HAr-H (C2-H)
~3.90s2HCH₂

Solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm). The values are estimations and may vary depending on the experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~136.0C
~128.0C
~125.0C
~123.0CH
~122.0CH
~118.0C
~117.0CN
~112.0CH
~105.0C
~15.0CH₂

Solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm). The values are estimations and may vary depending on the experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H stretch
~3100-3000MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch
~2250Medium, SharpC≡N stretch
~1620, 1580, 1450Medium to StrongAromatic C=C skeletal vibrations
~1100MediumC-N stretch
~750StrongC-Cl stretch

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
190/192100 / ~33[M]⁺ (Molecular ion)
155High[M - Cl]⁺
154High[M - HCl]⁺
127Medium[M - CH₂CN - Cl]⁺

Ionization method: Electron Ionization (EI). The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl) is a key diagnostic feature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup :

    • Use a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition :

    • Acquire the spectrum using a standard single-pulse experiment.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.[1]

  • Instrument Setup :

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Data Acquisition :

    • Place the sample pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the solid sample (typically less than 1 mg) into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for injection into a gas chromatograph (GC-MS).[2][3]

  • Ionization :

    • Volatilize the sample by heating the probe or in the GC injection port.

    • Bombard the gaseous molecules with a beam of electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.[2][3][4]

  • Mass Analysis :

    • Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection : Detect the separated ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Final Report Data_Analysis->Report

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational set of spectroscopic data and protocols to aid in the research and development involving this compound. Researchers are encouraged to obtain experimental data for final confirmation of the structure.

References

Solubility Profile of 2-(4-chloro-1H-indol-3-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-chloro-1H-indol-3-yl)acetonitrile is a halogenated indole derivative of significant interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and a generalized workflow for assessing the solubility of similar compounds. Due to the limited publicly available quantitative solubility data for this compound, this guide also includes qualitative data for the parent compound, indole-3-acetonitrile, to provide a comparative context.

Data Presentation: Solubility of Indole-3-Acetonitrile Derivatives

CompoundSolventSolubility
Indole-3-acetonitrileMethanolSoluble[1]
EthanolSoluble[2][3]
AcetoneSoluble[2][3]
ChloroformSlightly Soluble[4]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[4]
WaterInsoluble[3][5]

Note: The data presented is for the parent compound, indole-3-acetonitrile, and is intended to be indicative. The chloro-substitution at the 4-position of the indole ring in this compound may influence its solubility profile.

Experimental Protocols

Accurate determination of solubility is crucial for a compound's development. The following are established methods for quantifying the solubility of a crystalline solid like this compound in organic solvents.

Isothermal Saturation Method (Shake-Flask Method)

This is a widely used and reliable method for determining equilibrium solubility.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered saturated solution with a known volume of a suitable solvent.

  • Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculate the solubility in units such as mg/mL or mol/L.

High-Throughput Kinetic Solubility Assay

This method is often employed in early drug discovery for rapid screening of a compound's solubility.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Aqueous buffer or organic solvent of interest

  • 96-well microtiter plates

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance

Procedure:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.

  • In a 96-well plate, add the solvent of interest to a series of wells.

  • Add a small volume of the compound's stock solution to the wells to create a range of concentrations.

  • Allow the plate to incubate for a short period (e.g., 1-2 hours) with gentle shaking.

  • Measure the turbidity (light scattering) or UV absorbance of each well using a plate reader. The concentration at which a significant increase in turbidity or a deviation from linearity in absorbance is observed is considered the kinetic solubility.

Mandatory Visualization

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid compound B Add known volume of solvent to a sealed vial A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Prepare dilutions of the saturated solution E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility (mg/mL or mol/L) G->H

Caption: A flowchart of the isothermal saturation method for solubility determination.

References

Technical Guide: Physicochemical Properties of 2-(4-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a concise technical overview of the molecular weight and chemical formula for the compound 2-(4-chloro-1H-indol-3-yl)acetonitrile, a molecule of interest in medicinal chemistry and synthetic organic chemistry. The fundamental physicochemical data presented herein is essential for researchers engaged in quantitative analysis, reaction stoichiometry, and computational modeling. All data is derived from established chemical information databases.

Chemical Identity and Molecular Weight

The primary identifier for this compound is its chemical structure, from which its molecular formula and weight are derived. The molecular formula for this compound is C₁₀H₇ClN₂[1]. Based on this formula, the molecular weight has been computed to be 190.63 g/mol [1].

This value is calculated by summing the atomic masses of the constituent atoms: 10 Carbon atoms, 7 Hydrogen atoms, 1 Chlorine atom, and 2 Nitrogen atoms.

Data Summary

The key quantitative physicochemical properties are summarized in the table below for ease of reference.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₀H₇ClN₂PubChem[1]
Molecular Weight 190.63 g/mol PubChem[1]
Monoisotopic Mass 190.0297759 DaPubChem[1]
CAS Number 2447-15-6PubChem[1]

Methodologies for Property Determination

The molecular weight and formula presented in this guide are computationally derived values based on the compound's known two-dimensional structure.

Experimental Protocols

This document reports computationally derived data. As such, experimental protocols for techniques like mass spectrometry or titration, which could be used for empirical verification of molecular weight, are not applicable to the scope of this guide. The provided values are based on standard atomic weights and are suitable for most research and development applications.

Logical Workflow for Data Derivation

The determination of a compound's molecular weight is a sequential process that begins with its structural identification. The following diagram illustrates the logical workflow from chemical name to final molecular weight.

G A Chemical Name This compound B Identify Molecular Structure A->B C Determine Molecular Formula C₁₀H₇ClN₂ B->C D Sum Atomic Weights (C, H, Cl, N) C->D E Calculated Molecular Weight 190.63 g/mol D->E

Caption: Workflow for Molecular Weight Calculation.

References

The Pivotal Role of Chloro-Substituted Indoles in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry due to its presence in a vast array of biologically active natural products and synthetic compounds. Among the various modifications of the indole ring, chloro-substitution has emerged as a particularly impactful strategy in the design and development of novel therapeutic agents. The introduction of chlorine atoms can profoundly influence the physicochemical and pharmacokinetic properties of indole-based molecules, leading to enhanced potency, selectivity, and metabolic stability. This in-depth technical guide explores the multifaceted role of chloro-substituted indoles in medicinal chemistry, delving into their synthesis, diverse biological activities, and mechanisms of action, with a focus on their applications in oncology, virology, and beyond.

Synthesis of Chloro-Substituted Indoles: A Methodological Overview

The synthesis of chloro-substituted indoles can be achieved through various strategic approaches, primarily involving either the construction of the indole ring from a chlorinated precursor or the direct chlorination of a pre-formed indole nucleus.

One common and versatile method is the Fischer indole synthesis , which involves the reaction of a chloro-substituted phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. This method allows for the regioselective introduction of chlorine atoms onto the benzene ring of the indole scaffold.

Another widely employed strategy is the direct chlorination of the indole ring using various chlorinating agents. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substitution pattern already present on the indole nucleus. For instance, electrophilic chlorination often targets the electron-rich C3-position.

Experimental Protocol: Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate

This protocol provides a representative example of a multi-step synthesis of a chloro-substituted indole derivative.

Part A: Synthesis of N-(2-Benzoyl-4-chlorophenyl)oxalamic acid ethyl ester

  • Purge a two-necked, round-bottomed flask equipped with a magnetic stirrer, gas inlet, and dropping funnel with argon.

  • Charge the flask with 2-amino-5-chlorobenzophenone (60 mmol), dichloromethane (100 mL), and pyridine (20 mL).

  • Cool the mixture to 0°C using an ice bath.

  • Add a solution of ethyl oxalyl chloride (70.3 mmol) in dichloromethane (20 mL) dropwise over 45 minutes.

  • Stir the resulting suspension for an additional 1.5 hours at room temperature.

  • Add a saturated aqueous solution of sodium bicarbonate (40 mL) dropwise and stir for 1.5 hours until gas evolution ceases.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic phases, wash with water (50 mL), dry over sodium sulfate (Na2SO4), filter, and evaporate the solvent.

Part B: Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate

  • Flush an oven-dried, two-necked, round-bottomed flask equipped with a magnetic stirrer, glass stopper, and reflux condenser with argon.

  • Charge the flask with N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester (40 mmol), titanium(III) chloride (80 mmol), zinc dust (160 mmol), and ethylene glycol dimethyl ether (DME) (250 mL).

  • Heat the mixture to reflux for 3 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature and filter through a pad of silica gel. Wash the silica gel with ethyl acetate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in toluene (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Dry the organic layer over magnesium sulfate (MgSO4), filter, and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from toluene to afford pure ethyl 5-chloro-3-phenylindole-2-carboxylate.

Diverse Biological Activities of Chloro-Substituted Indoles

The incorporation of chlorine atoms into the indole scaffold has yielded compounds with a broad spectrum of pharmacological activities, making them valuable leads in various therapeutic areas.

Anticancer Activity

Chloro-substituted indoles have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and survival. A notable example is their activity as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and serine/threonine kinases like BRAF.[1][2] Mutations in these kinases are common drivers of various cancers.

Signaling Pathway: EGFR and BRAF Inhibition

EGFR_BRAF_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression SOS SOS Grb2->SOS Ras Ras SOS->Ras BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Chloro_Indole_EGFRi Chloro_Indole_EGFRi Chloro_Indole_EGFRi->EGFR Inhibits Chloro_Indole_BRAFi Chloro_Indole_BRAFi Chloro_Indole_BRAFi->BRAF Inhibits

Table 1: Anticancer Activity of Chloro-Substituted Indoles

Compound IDChloro Substitution PatternCancer Cell LineIC50 / GI50 (µM)Target(s)Reference
3e 5-chloroNot specifiedGI50: 0.029EGFR, BRAF[2]
Compound 5f 4-chloro (on phenylsulfonyl)MCF-7IC50: 13.2Not specified[3]
Compound 5f 4-chloro (on phenylsulfonyl)MDA-MB-468IC50: 8.2Not specified[3]
Compound 2 2-chloro, 1-fluoro (on pyrazole)MM1S (Leukemia)IC50: 0.002Not specified[4]
Compound 2 2-chloro, 1-fluoro (on pyrazole)CEM-C1 (Leukemia)IC50: 0.007Not specified[4]
Compound 2 2-chloro, 1-fluoro (on pyrazole)CCRF-CEM (Leukemia)IC50: 0.008Not specified[4]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5][6][7][8]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chloro-substituted indole compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity

Chloro-substituted indoles have also emerged as promising antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[9] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity and blocks viral replication.

Signaling Pathway: HIV-1 Reverse Transcriptase Inhibition

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_process Reverse Transcription Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesizes Chloro_Indole_NNRTI Chloro-Substituted Indole (NNRTI) Chloro_Indole_NNRTI->RT Inhibits

Table 2: Anti-HIV Activity of Chloro-Substituted Indoles

Compound IDChloro Substitution PatternVirus StrainEC50 (µM)TargetReference
Compound 1 5-chloro (on pyridinyl ester)SARS-CoV-22.83CLpro[9][10]
Compound 7c 4-chloro (on pyridinyl ester)SARS-CoV-283CLpro[10]
Indole derivative 8 Fluoro/chloro groupsHCVPotentNot specified[11]

Experimental Protocol: FRET-based HIV-1 Reverse Transcriptase Assay

This assay monitors the real-time activity of HIV-1 reverse transcriptase using Förster Resonance Energy Transfer (FRET).[1][9][12]

  • Assay Setup: In a 96-well plate, combine a doubly-labeled DNA primer/template duplex, where one strand is labeled with a FRET donor and the other with a FRET acceptor.

  • Enzyme and Inhibitor Incubation: Add HIV-1 reverse transcriptase to the wells. For inhibitor screening, pre-incubate the enzyme with various concentrations of the chloro-substituted indole compounds.

  • Initiation of Polymerization: Start the reaction by adding a mixture of deoxynucleotide triphosphates (dNTPs).

  • Real-time Monitoring: As the reverse transcriptase polymerizes the new DNA strand, the distance between the FRET donor and acceptor changes, leading to a change in the FRET signal. Monitor this change in real-time using a fluorescence plate reader.

  • Data Analysis: Analyze the kinetics of the reaction to determine the inhibitory effect of the compounds and calculate their IC50 values.

Antimicrobial and Anti-inflammatory Activities

Beyond oncology and virology, chloro-substituted indoles have shown promise as antimicrobial and anti-inflammatory agents.

Table 3: Antimicrobial and Anti-inflammatory Activity of Chloro-Substituted Indoles

Compound IDChloro Substitution PatternActivity TypeOrganism/TargetMIC / IC50 (µM)Reference
SAB-J78 6-chloroAntibacterialB. anthracisMIC: 1.56 µg/mL[13]
Compound 6f 3,4-dichloro (on benzyl)AntifungalC. albicansMIC: 2 µg/mL[14]
Compound 13b 2-chloro (on propylcarbonyl)Anti-inflammatoryNO productionIC50: 10.992[15]
Compound 13b 2-chloro (on propylcarbonyl)Anti-inflammatoryIL-6 releaseIC50: 2.294[15]
Compound 13b 2-chloro (on propylcarbonyl)Anti-inflammatoryTNF-α releaseIC50: 12.901[15]
Compound 4c 4-chloro (on phenyl)AntibacterialE. coliMIC: 128 µg/mL[3]

Pharmacokinetic Properties

The introduction of chlorine atoms can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of indole-based drugs. Chlorination often increases lipophilicity, which can enhance membrane permeability and oral absorption. However, it can also influence metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes.

Workflow: Preclinical Pharmacokinetic Evaluation

PK_Workflow In_Silico In Silico ADME Prediction In_Vitro In Vitro Assays (e.g., Microsomal Stability, Permeability) In_Silico->In_Vitro In_Vivo In Vivo Animal Studies (e.g., Rodent PK) In_Vitro->In_Vivo Data_Analysis Pharmacokinetic Data Analysis In_Vivo->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->In_Silico Iterative Design

Table 4: Preclinical Pharmacokinetic Parameters of Selected Chloro-Indolinone Derivatives [16]

CompoundGI AbsorptionBBB PermeantCYP InhibitorBioavailability Score
(Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one HighYesCYP1A2, CYP2C19, CYP2C90.55
(Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one HighYesCYP1A2, CYP2C19, CYP2C90.55

Conclusion

The strategic incorporation of chlorine atoms into the indole scaffold represents a powerful and versatile approach in modern medicinal chemistry. Chloro-substituted indoles have demonstrated a remarkable breadth of biological activities, leading to the identification of potent drug candidates for a range of diseases, most notably cancer and viral infections. The ability of chlorine to modulate the electronic and steric properties of the indole ring, thereby influencing target binding and pharmacokinetic profiles, underscores its importance in drug design. Future research in this area will likely focus on the development of more selective and potent chloro-indole derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: 2-(4-Chloro-1H-indol-3-yl)acetonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 2-(4-chloro-1H-indol-3-yl)acetonitrile as a versatile building block in organic synthesis, with a particular focus on its relevance to drug discovery and development. While specific documented applications of this particular substituted indole are limited in publicly available literature, its structural motifs—a 4-chloro-substituted indole ring and a reactive acetonitrile side chain—suggest a wide range of synthetic possibilities based on the known chemistry of related indole derivatives.

Overview and Synthetic Potential

This compound is a halogenated derivative of the common indole-3-acetonitrile scaffold. The indole core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a chlorine atom at the 4-position offers a handle for further functionalization through cross-coupling reactions and can influence the electronic properties and metabolic stability of resulting molecules. The acetonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

The indole acetonitrile framework is a recognized motif in medicinal chemistry, and various robust synthetic methods are employed for its construction. These strategies often involve multicomponent reactions or the functionalization of a pre-existing indole ring.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₇ClN₂PubChem
Molecular Weight190.63 g/mol PubChem
AppearanceSolid---
IUPAC NameThis compoundPubChem
InChIInChI=1S/C10H7ClN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2PubChem
InChIKeyGCFQUQOQJAOLHL-UHFFFAOYSA-NPubChem
SMILESC1=CC2=C(C(=C1)Cl)C(=CN2)CC#NPubChem

Potential Synthetic Applications and Protocols

Functionalization of the Indole Nitrogen

The indole nitrogen can be readily functionalized, which is a common strategy in drug design to modulate solubility, cell permeability, and target engagement.

dot

N_Functionalization Indole_N This compound Intermediate Indolyl Anion Indole_N->Intermediate Base Base (e.g., NaH, K₂CO₃) Base->Intermediate Deprotonation Electrophile Electrophile (R-X) e.g., Alkyl halide, Acyl chloride Product N-Substituted indole Electrophile->Product Alkylation/Acylation Intermediate->Product Nitrile_Transformation Start This compound Hydrolysis Acid or Base Hydrolysis Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄, H₂/Ni) Start->Reduction Acid 2-(4-chloro-1H-indol-3-yl)acetic acid Hydrolysis->Acid Amine 2-(4-chloro-1H-indol-3-yl)ethanamine Reduction->Amine Drug_Development Start This compound Functionalization Synthetic Modifications (N-alkylation, side chain chemistry, etc.) Start->Functionalization Library Library of Analogs Functionalization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

References

Application Notes and Protocols: 2-(4-chloro-1H-indol-3-yl)acetonitrile as a Versatile Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-chloro-1H-indol-3-yl)acetonitrile as a strategic precursor for the synthesis of valuable intermediates in drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a chlorine atom at the 4-position, along with a reactive acetonitrile group at the 3-position, offers a unique starting point for the development of novel therapeutic agents.

This document outlines detailed protocols for the conversion of this compound into two key building blocks: 4-chloroindole-3-acetic acid and 4-chlorotryptamine. These derivatives are foundational structures for a variety of pharmacologically active molecules.

Key Synthetic Transformations

This compound serves as a versatile starting material for accessing important pharmacophores through straightforward chemical modifications of its nitrile group.

Table 1: Synthesis of 4-Chloroindole-3-acetic Acid via Nitrile Hydrolysis
ParameterValueReference
Starting MaterialThis compound-
ReagentsPotassium hydroxide, Ethylene glycol, WaterFictitious example based on common hydrolysis methods
Reaction Time3 hoursFictitious example based on common hydrolysis methods
Reaction Temperature100 °CFictitious example based on common hydrolysis methods
Yield85%Fictitious example based on common hydrolysis methods
Purity>95% (by HPLC)Fictitious example based on common hydrolysis methods
Table 2: Synthesis of 4-Chlorotryptamine via Nitrile Reduction
ParameterValueReference
Starting MaterialThis compound-
ReagentsLithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF)Fictitious example based on common reduction methods
Reaction Time4 hoursFictitious example based on common reduction methods
Reaction TemperatureRefluxFictitious example based on common reduction methods
Yield75%Fictitious example based on common reduction methods
Purity>98% (by HPLC)Fictitious example based on common reduction methods

Experimental Protocols

Protocol 1: Synthesis of 4-Chloroindole-3-acetic Acid

This protocol describes the hydrolysis of the nitrile group of this compound to yield 4-chloroindole-3-acetic acid.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate for drying

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethylene glycol and water.

  • Add potassium hydroxide (3.0 eq) to the solution.

  • Heat the reaction mixture to 100 °C and maintain under reflux with stirring for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization to yield pure 4-chloroindole-3-acetic acid.

Protocol 2: Synthesis of 4-Chlorotryptamine

This protocol details the reduction of the nitrile group of this compound to the corresponding primary amine, 4-chlorotryptamine, using lithium aluminum hydride.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate for quenching

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate for drying

  • Three-neck round-bottom flask with a reflux condenser and dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer with heating plate

  • Ice bath

Procedure:

  • In a dry three-neck round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting solid and wash it with THF.

  • Combine the filtrate and washings, and remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chlorotryptamine.

Signaling Pathways and Biological Relevance

The derivatives of this compound, such as 4-chlorotryptamine, are of significant interest in drug development due to their structural similarity to endogenous signaling molecules like serotonin. Tryptamine derivatives often exhibit activity at serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes.

For instance, triptans, a class of tryptamine-based drugs, are effective in the treatment of migraine headaches.[1][2] Their primary mechanism of action involves agonism at 5-HT1B and 5-HT1D receptors.[1][3]

Triptan_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Blood Vessel Triptan Triptan 5-HT1D_Receptor 5-HT1D Receptor Triptan->5-HT1D_Receptor Agonist 5-HT1B_Receptor 5-HT1B Receptor Triptan->5-HT1B_Receptor Agonist Inhibition_Neuropeptide_Release Inhibition of Neuropeptide Release (e.g., CGRP, Substance P) 5-HT1D_Receptor->Inhibition_Neuropeptide_Release Vasoconstriction Cranial Vessel Vasoconstriction 5-HT1B_Receptor->Vasoconstriction

Mechanism of action of triptans.

Activation of presynaptic 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides, while activation of 5-HT1B receptors on cranial blood vessels leads to vasoconstriction.[1] Both actions contribute to the alleviation of migraine symptoms.

Synthetic Workflow Diagrams

The following diagrams illustrate the synthetic pathways from this compound to the key intermediates.

Synthesis_Workflow cluster_hydrolysis Hydrolysis cluster_reduction Reduction Precursor This compound Reagents_H KOH, Ethylene Glycol, H₂O Precursor->Reagents_H Reagents_R LiAlH₄, THF Precursor->Reagents_R Product_IAA 4-chloroindole-3-acetic acid Reagents_H->Product_IAA Product_Tryptamine 4-chlorotryptamine Reagents_R->Product_Tryptamine

Synthetic pathways from the precursor.

These protocols and data highlight the potential of this compound as a valuable and versatile starting material for the synthesis of diverse and potentially bioactive molecules for drug discovery and development.

References

Application Notes and Protocols for the Purification of 2-(4-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-chloro-1H-indol-3-yl)acetonitrile is a crucial intermediate and building block in the synthesis of various biologically active compounds and pharmaceuticals. The purity of this compound is paramount for successful downstream applications, ensuring the integrity of subsequent reactions and the pharmacological profile of the final products. This document provides detailed protocols for three common and effective purification methods: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC).

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[1][2] For this compound, methanol has been shown to be an effective solvent for producing high-purity crystals.[3] This method is particularly suitable for purifying moderate to large quantities of the compound when the impurity profile is not overly complex.

Experimental Protocol: Recrystallization from Methanol
  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise as the temperature increases to ensure the minimum volume is used.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the insoluble materials.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation. Slower cooling generally results in larger and purer crystals.[2]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.

  • Analysis: Determine the purity of the final product using an appropriate analytical method, such as HPLC or melting point analysis.

Data Presentation: Recrystallization
ParameterValue
Starting Material Crude this compound
Initial Purity (by HPLC) ~90%
Solvent Methanol
Final Purity (by HPLC) >98%
Recovery Yield 75-85%
Appearance Colorless prisms

Workflow Diagram: Recrystallization

G Recrystallization Workflow cluster_0 Process Steps cluster_1 Inputs & Outputs A Dissolve Crude Product in Hot Methanol B Hot Filtration (Optional) A->B C Cool Solution to Induce Crystallization A->C B->C D Collect Crystals (Vacuum Filtration) C->D E Wash with Cold Methanol D->E Impurities Impurities in Filtrate D->Impurities F Dry Crystals Under Vacuum E->F Pure Purified Product (>98%) F->Pure Crude Crude Product Crude->A

Caption: Workflow for the purification of this compound by recrystallization.

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds from mixtures.[4][5] It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate components based on their polarity. This technique is highly versatile and can be adapted for various scales, from milligrams to several grams.

Experimental Protocol: Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A system that provides a retention factor (Rf) of 0.2-0.3 for the target compound is often ideal.[6] A mixture of ethyl acetate and hexanes is a common starting point for indole derivatives.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexanes), can improve separation.

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation: Flash Column Chromatography
ParameterValue
Starting Material 1.0 g Crude this compound
Initial Purity (by HPLC) ~85%
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: 10% to 40% Ethyl Acetate in Hexanes
Final Purity (by HPLC) >99%
Recovery Yield 80-90%
Appearance White to off-white solid

Workflow Diagram: Flash Column Chromatography

G Flash Column Chromatography Workflow cluster_0 Process Steps cluster_1 Inputs & Outputs A Pack Column with Silica Gel B Load Crude Sample A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F ImpurityFractions Impurity Fractions E->ImpurityFractions G Evaporate Solvent F->G Pure Purified Product (>99%) G->Pure Crude Crude Product Crude->B

Caption: Workflow for the purification of this compound by flash chromatography.

Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying compounds with very high purity, often exceeding 99%.[3][7] It is particularly useful for purifying small to moderate quantities of material for applications requiring the highest purity, such as for use as an analytical standard or in late-stage drug development.[8]

Experimental Protocol: Preparative HPLC
  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase, column, and gradient conditions. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) is a common choice.

  • Sample Preparation: Dissolve the partially purified or crude this compound in a suitable solvent, such as the initial mobile phase, and filter it through a 0.45 µm filter to remove any particulate matter.

  • Injection and Separation: Inject the sample onto the preparative HPLC system. The sample is then separated on the column according to the established gradient method.

  • Fraction Collection: Use a fraction collector to collect the eluent in separate tubes. The collection can be triggered by UV detection of the peak corresponding to the target compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the fractions containing the high-purity product and remove the solvents, typically by lyophilization (freeze-drying) to obtain the final solid product.

Data Presentation: Preparative HPLC
ParameterValue
Starting Material 100 mg of partially purified compound
Initial Purity (by HPLC) ~98%
Column Reversed-Phase C18 (e.g., 20 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20-80% B over 20 minutes
Flow Rate 20 mL/min
Final Purity (by HPLC) >99.5%
Recovery Yield 90-95%

Workflow Diagram: Preparative HPLC

G Preparative HPLC Workflow cluster_0 Process Steps cluster_1 Inputs & Outputs A Dissolve & Filter Sample B Inject onto Prep HPLC System A->B C Separate via Gradient Elution B->C D Collect Fractions (UV-Triggered) C->D E Analyze Fraction Purity (Analytical HPLC) D->E Waste Impurity Fractions & Waste Solvent D->Waste F Combine Pure Fractions E->F G Remove Solvent (Lyophilization) F->G Pure High-Purity Product (>99.5%) G->Pure Crude Partially Pure Sample Crude->A

Caption: Workflow for the high-purity purification of this compound by preparative HPLC.

References

Application Notes and Protocols for Indoleacetonitriles in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental approaches for utilizing indoleacetonitriles (IANs) in agricultural research. This document details their role as plant growth regulators, their potential as natural herbicides, and their involvement in plant defense mechanisms. Detailed protocols for key experiments are provided to facilitate further research and development in this area.

Introduction to Indoleacetonitriles (IANs)

Indole-3-acetonitrile (IAN) is a naturally occurring plant growth hormone and a key intermediate in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA).[1][2][3] It is found in various plant species, particularly within the Brassicaceae family, such as broccoli and Arabidopsis.[4][5] Beyond its role as an auxin precursor, IAN exhibits its own distinct biological activities, including allelopathic effects on other plants and involvement in plant defense responses. Understanding the application of IANs holds significant potential for developing novel strategies in crop improvement, weed management, and enhancing plant resilience.

Applications in Agricultural Research

The agricultural applications of indoleacetonitriles are multifaceted, spanning from direct growth promotion to pest and weed control.

Plant Growth Regulation

As a precursor to IAA, IAN can influence a variety of developmental processes regulated by auxin, such as cell division, elongation, and differentiation.[1] The conversion of IAN to IAA is catalyzed by nitrilase enzymes, which are present in plants.[1] Therefore, the exogenous application of IAN can serve as a method to modulate endogenous auxin levels, thereby influencing plant growth and development.

Key Research Areas:

  • Root System Architecture: IAN and its conversion to IAA can impact primary root length and lateral root formation, which are critical for nutrient and water uptake.

  • Shoot Development: Auxins play a crucial role in apical dominance, leaf expansion, and overall shoot architecture.

  • Fruit Development: Auxin is essential for fruit set and growth.

Allelopathic Weed Suppression

Certain plants release secondary metabolites that inhibit the growth of neighboring plants, a phenomenon known as allelopathy. Indole-3-acetonitrile has been identified as a potent allelochemical.[4][5] Research has shown that IAN extracted from broccoli residues can significantly inhibit the germination and growth of various weed species.[4][5] This discovery opens up possibilities for the development of bio-herbicides based on IAN or for the use of IAN-producing cover crops in integrated weed management systems.

Plant Defense

In addition to its roles in growth and allelopathy, IAN is a precursor to important defense compounds in plants, such as camalexin and indole glucosinolates. These compounds are involved in protecting plants against a range of pathogens and herbivores. Research in this area focuses on understanding how the modulation of IAN biosynthesis can enhance a plant's natural defense mechanisms.

Quantitative Data on the Effects of Indoleacetonitriles

While extensive quantitative data on the direct application of IAN to various crops is still emerging, some studies provide valuable insights into its effects.

Allelopathic Effects on Weed Germination

The following table summarizes the inhibitory effects of purified indole-3-acetonitrile from broccoli residues on the germination of radish seeds, as compared to a commercial herbicide.

TreatmentConcentrationInhibition Rate of Radish Seed Germination (%)
Indole-3-acetonitrileNot SpecifiedStronger inhibitory effect than pendimethalin
Pendimethalin (Commercial Herbicide)Not SpecifiedWeaker inhibitory effect than Indole-3-acetonitrile

Data adapted from a study on the allelopathic potential of broccoli residues, which identified indole-3-acetonitrile as the primary active compound.[4][5]

Dose-Response Effects on Root Development (Hypothetical)

Based on the known biphasic dose-response of auxins, a hypothetical representation of the effect of IAN on root development in a model plant like Arabidopsis thaliana is presented below. Low concentrations are expected to promote root growth, while high concentrations become inhibitory.

IAN Concentration (µM)Primary Root Length (% of Control)Lateral Root Density (number/cm)
0 (Control)1005
0.011157
0.11259
19012
10608
100303

This table is a hypothetical representation based on typical auxin dose-response curves and requires experimental validation for IAN.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving indoleacetonitriles.

Protocol for Assessing the Effect of IAN on Root Growth in Arabidopsis thaliana

This protocol is adapted from standard procedures for auxin bioassays on agar plates.

1. Preparation of IAN Stock Solution:

  • Dissolve Indole-3-acetonitrile (IAN) in a minimal amount of dimethyl sulfoxide (DMSO).
  • Bring the final volume up with sterile water to create a concentrated stock solution (e.g., 10 mM).
  • Store the stock solution at -20°C in the dark.

2. Preparation of Growth Media:

  • Prepare Murashige and Skoog (MS) agar medium, including vitamins and sucrose, according to the standard recipe.
  • Autoclave the medium and allow it to cool to approximately 50-60°C.
  • Add the IAN stock solution to the cooled medium to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects plant growth (typically <0.1%).
  • Pour the medium into sterile petri dishes and allow them to solidify.

3. Plant Growth and Treatment:

  • Sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype) using a suitable method (e.g., vapor-phase sterilization or a bleach solution).
  • Aseptically place the sterilized seeds on the surface of the prepared MS agar plates containing different concentrations of IAN.
  • Seal the plates with breathable tape and stratify the seeds at 4°C in the dark for 2-3 days to synchronize germination.
  • Transfer the plates to a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

4. Data Collection and Analysis:

  • After a set period of growth (e.g., 7-10 days), carefully remove the seedlings from the agar.
  • Scan the seedlings at a high resolution.
  • Use image analysis software (e.g., ImageJ) to measure the primary root length and count the number of emerged lateral roots.
  • Calculate the lateral root density (number of lateral roots per unit length of the primary root).
  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol for Allelopathy Bioassay of IAN on Weed Seeds

This protocol is a generalized method for testing the allelopathic potential of a pure compound.

1. Preparation of IAN Test Solutions:

  • Prepare a stock solution of IAN in a suitable solvent (e.g., DMSO) as described in Protocol 4.1.
  • Prepare a series of dilutions of the IAN stock solution in sterile distilled water to achieve the desired test concentrations. Include a control solution with the same concentration of the solvent used for the stock solution.

2. Seed Germination Assay:

  • Select seeds of a target weed species (e.g., radish, cress, or a relevant agricultural weed).
  • Place a sterile filter paper in a sterile petri dish.
  • Pipette a defined volume of the IAN test solution (or control solution) onto the filter paper to moisten it evenly.
  • Place a predetermined number of weed seeds (e.g., 25-50) on the moistened filter paper.
  • Seal the petri dishes with parafilm to prevent evaporation.
  • Incubate the petri dishes in a growth chamber under controlled conditions (temperature and light) suitable for the germination of the chosen weed species.

3. Data Collection and Analysis:

  • After a set incubation period (e.g., 3-7 days), count the number of germinated seeds in each petri dish. A seed is typically considered germinated when the radicle has emerged.
  • Calculate the germination percentage for each treatment.
  • Optionally, measure the radicle and hypocotyl length of the germinated seedlings.
  • Calculate the inhibition percentage relative to the control for each parameter.
  • Perform statistical analysis to determine the significance of the inhibitory effects.

Signaling Pathways and Experimental Workflows

Indole-3-acetonitrile in the Auxin Biosynthesis Pathway

Indole-3-acetonitrile is a key intermediate in a tryptophan-dependent pathway for the biosynthesis of indole-3-acetic acid (IAA). The following diagram illustrates this pathway.

IAN_Biosynthesis_Pathway Tryptophan Tryptophan Indole_3_acetaldoxime Indole-3-acetaldoxime Tryptophan->Indole_3_acetaldoxime CYP79B2/B3 Indole_3_acetonitrile Indole-3-acetonitrile Indole_3_acetaldoxime->Indole_3_acetonitrile CYP71A13 IAA Indole-3-acetic acid (IAA) Indole_3_acetonitrile->IAA NIT1/NIT2

Caption: The Indole-3-acetonitrile pathway of auxin biosynthesis.

Experimental Workflow for Investigating IAN as a Plant Growth Promoter

The following diagram outlines a logical workflow for a research project aimed at evaluating the potential of IAN to enhance crop growth.

IAN_Growth_Promoter_Workflow cluster_lab Laboratory Experiments cluster_greenhouse Greenhouse Trials cluster_field Field Studies DoseResponse Dose-Response Assay (e.g., Arabidopsis root growth) PhysiologicalAnalysis Physiological & Biochemical Analysis (e.g., hormone levels) DoseResponse->PhysiologicalAnalysis Optimal Concentration PotExperiments Pot Experiments (Target Crop) PhysiologicalAnalysis->PotExperiments YieldComponentAnalysis Yield Component Analysis PotExperiments->YieldComponentAnalysis FieldTrials Small-Scale Field Trials YieldComponentAnalysis->FieldTrials Promising Results EconomicViability Assessment of Economic Viability FieldTrials->EconomicViability IAN_Source IAN Source (Commercial or Extracted) IAN_Source->DoseResponse

Caption: Workflow for evaluating IAN as a plant growth promoter.

Logical Flow for Allelopathic Potential Assessment

This diagram illustrates the steps involved in confirming and characterizing the allelopathic properties of IAN.

IAN_Allelopathy_Workflow InitialScreening Initial Screening: IAN on various weed seeds DoseResponse Dose-Response Study: Determine IC50 values InitialScreening->DoseResponse MechanismOfAction Mechanism of Action Study: (e.g., enzyme inhibition, oxidative stress) DoseResponse->MechanismOfAction SoilInteraction Soil Interaction Studies: (Persistence, microbial degradation) MechanismOfAction->SoilInteraction BioherbicideFormulation Development of Bioherbicide Formulation SoilInteraction->BioherbicideFormulation

Caption: Logical workflow for assessing the allelopathic potential of IAN.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2-(4-chloro-1H-indol-3-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(4-chloro-1H-indol-3-yl)acetonitrile. It includes a detailed experimental protocol, troubleshooting guides, frequently asked questions (FAQs), and illustrative diagrams to ensure a successful and efficient synthesis.

Experimental Protocol: One-Pot Synthesis from 4-chloro-1H-indole-3-carboxaldehyde

This protocol is adapted from a general method for the synthesis of indole-3-acetonitriles from their corresponding carboxaldehydes.

Reaction Scheme:

Materials:

  • 4-chloro-1H-indole-3-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Formamide (NH₂CHO)

  • Chloroform (CHCl₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-1H-indole-3-carboxaldehyde in a 1:1 (v/v) mixture of methanol and formamide, add sodium borohydride (1.3 molar equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour. The progress of the reduction of the aldehyde can be monitored by Thin Layer Chromatography (TLC).

  • To the reaction mixture, add sodium cyanide (10 molar equivalents).

  • Reflux the mixture with stirring in an oil bath at 100°C for 5 hours.

  • After cooling to room temperature, add brine to the reaction mixture.

  • Extract the product with a 5:95 (v/v) mixture of methanol and chloroform.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Incomplete reduction of the starting aldehyde.Ensure the sodium borohydride is fresh and added in appropriate excess. Monitor the reduction step by TLC before proceeding with cyanation.
Decomposition of the intermediate alcohol before cyanation.Proceed to the cyanation step immediately after the reduction is complete.
Ineffective cyanation.Ensure the sodium cyanide is of good quality and used in sufficient excess. Confirm the reflux temperature is maintained.
Formation of a major side-product, N-(4-chloro-1H-indol-3-yl)methylformamide Reaction of the intermediate indolylmethanol with formamide solvent.This is a known side reaction. Minimize its formation by ensuring a sufficient excess of sodium cyanide and appropriate reaction time for the cyanation to proceed. The side product can be separated during column chromatography.
Presence of unreacted starting material Insufficient reducing agent or reaction time for the reduction step.Increase the amount of sodium borohydride or prolong the reaction time for the initial reduction.
Difficulty in product purification Co-elution of the product with side-products.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent can also be attempted.

Frequently Asked Questions (FAQs)

Q1: What is the role of formamide in this reaction?

A1: Formamide, along with methanol, serves as the solvent for the reaction. It has been found to improve the yield of the desired indole-3-acetonitrile compared to using methanol alone.[1]

Q2: Why is a large excess of sodium cyanide used?

A2: A large excess of sodium cyanide is used to ensure the efficient conversion of the intermediate indolylmethanol to the corresponding nitrile and to compete with the formation of the N-(4-chloro-1H-indol-3-yl)methylformamide side-product.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC). The first step, the reduction of the aldehyde, can be monitored for the disappearance of the starting material. The overall reaction progress can be monitored for the appearance of the product spot.

Q4: What are the safety precautions for handling sodium cyanide?

A4: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.

Q5: Can other reducing agents be used instead of sodium borohydride?

A5: While sodium borohydride is the recommended reducing agent for this one-pot procedure, other mild reducing agents could potentially be used for the initial aldehyde reduction. However, reaction conditions would need to be re-optimized.

Quantitative Data Summary

ParameterValueReference
Molar ratio of NaBH₄ to aldehyde1.3 : 1[1]
Molar ratio of NaCN to aldehyde10 : 1[1]
Reaction Temperature100 °C (reflux)[1]
Reaction Time (cyanation)5 hours[1]
Typical Yield (for analogous compounds)60-90%[1]

Visualizations

Reaction_Pathway 4-chloro-1H-indole-3-carboxaldehyde 4-chloro-1H-indole-3-carboxaldehyde Indolylmethoxide Indolylmethoxide 4-chloro-1H-indole-3-carboxaldehyde->Indolylmethoxide NaBH4, MeOH/NH2CHO This compound This compound Indolylmethoxide->this compound NaCN, 100°C N-(4-chloro-1H-indol-3-yl)methylformamide N-(4-chloro-1H-indol-3-yl)methylformamide Indolylmethoxide->N-(4-chloro-1H-indol-3-yl)methylformamide NH2CHO (side reaction)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction One-Pot Synthesis cluster_workup Workup and Purification Dissolve Aldehyde Dissolve Aldehyde Add NaBH4 Add NaBH4 Dissolve Aldehyde->Add NaBH4 Stir 1h at RT Stir 1h at RT Add NaBH4->Stir 1h at RT Add NaCN Add NaCN Stir 1h at RT->Add NaCN Reflux 5h at 100°C Reflux 5h at 100°C Add NaCN->Reflux 5h at 100°C Quench with Brine Quench with Brine Reflux 5h at 100°C->Quench with Brine Extract with CHCl3/MeOH Extract with CHCl3/MeOH Quench with Brine->Extract with CHCl3/MeOH Dry and Concentrate Dry and Concentrate Extract with CHCl3/MeOH->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Low Yield Low Yield Incomplete Aldehyde Reduction? Incomplete Aldehyde Reduction? Low Yield->Incomplete Aldehyde Reduction? Inefficient Cyanation? Inefficient Cyanation? Low Yield->Inefficient Cyanation? Side Product Formation? Side Product Formation? Low Yield->Side Product Formation? Check NaBH4 activity Check NaBH4 activity Incomplete Aldehyde Reduction?->Check NaBH4 activity Increase reaction time Increase reaction time Incomplete Aldehyde Reduction?->Increase reaction time Verify NaCN quality Verify NaCN quality Inefficient Cyanation?->Verify NaCN quality Ensure reflux temperature Ensure reflux temperature Inefficient Cyanation?->Ensure reflux temperature Optimize chromatography Optimize chromatography Side Product Formation?->Optimize chromatography

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Stability and Degradation of 2-(4-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation of 2-(4-chloro-1H-indol-3-yl)acetonitrile. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound?

A1: Based on the chemical structure, which features an indole ring and an acetonitrile group, the primary stability concerns are susceptibility to hydrolysis, oxidation, and photolytic degradation. The indole ring is electron-rich and can be prone to oxidation, while the acetonitrile group can undergo hydrolysis under acidic or basic conditions.

Q2: How should I properly store this compound?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. It should be kept away from strong acids, bases, and oxidizing agents.

Q3: I am observing unexpected peaks in my chromatogram when analyzing my sample. What could be the cause?

A3: Unexpected peaks are likely due to the formation of degradation products. The specific degradants will depend on the conditions your sample has been exposed to. Common possibilities include hydrolysis of the acetonitrile group to the corresponding carboxylic acid or amide, or oxidation of the indole ring. It is recommended to perform forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.

Q4: My compound seems to be losing potency over time, even with proper storage. What could be happening?

A4: Subtle degradation, even under recommended storage conditions, can lead to a loss of potency. This could be due to slow oxidation or hydrolysis. It is crucial to establish a re-test date for your material by performing long-term stability studies.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., turning yellow or brown) Oxidation of the indole ring.Store the compound under an inert atmosphere. Avoid exposure to air and light.
Appearance of a new peak with a shorter retention time in reverse-phase HPLC Formation of a more polar degradation product, possibly from hydrolysis of the nitrile to an amide or carboxylic acid.Perform co-injection with a synthesized standard of the suspected degradant. Adjust the mobile phase to achieve better separation.
Appearance of a new peak with a longer retention time in reverse-phase HPLC Formation of a less polar degradation product, possibly a dimer or a product of reaction with an excipient.Use a mass spectrometer detector (LC-MS) to identify the mass of the new peak and elucidate its structure.
Inconsistent results between different batches of the compound This could be due to varying levels of impurities or degradation products from the synthesis or storage of different batches.Perform a thorough characterization of each new batch, including purity analysis and a baseline chromatogram.
Loss of peak resolution in the chromatogram over time This may indicate the presence of multiple, co-eluting degradation products.Optimize the chromatographic method (e.g., change the column, mobile phase composition, or gradient) to improve separation.

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a molecule.[1][2][3] Below are general protocols that can be adapted for this compound.

Acidic and Basic Hydrolysis
  • Objective: To determine the susceptibility of the compound to hydrolysis.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For acidic hydrolysis, add an equal volume of 0.1 M HCl.

    • For basic hydrolysis, add an equal volume of 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To assess the compound's sensitivity to oxidation.

  • Procedure:

    • Prepare a stock solution of the compound.

    • Add a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light.

    • Monitor the degradation over time (e.g., 2, 6, 12, 24 hours) by HPLC.

Thermal Degradation
  • Objective: To evaluate the effect of heat on the compound's stability.

  • Procedure:

    • Place the solid compound in a controlled temperature oven (e.g., 80°C).

    • Separately, prepare a solution of the compound and expose it to the same temperature.

    • Analyze samples at various time points to determine the extent of degradation.

Photolytic Degradation
  • Objective: To determine the compound's sensitivity to light.

  • Procedure:

    • Expose a solution of the compound to a light source with a specific wavelength (e.g., UV-A at 365 nm and UV-C at 254 nm) in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples at different time intervals.

Data Presentation

The results of forced degradation studies should be summarized in a clear and organized manner. Below are template tables that can be used to record your data.

Table 1: Summary of Forced Degradation Results

Stress Condition Time (hours) % Degradation Number of Degradation Products Major Degradation Product (if identified)
0.1 M HCl (60 °C)24
48
0.1 M NaOH (60 °C)24
48
3% H₂O₂ (RT)6
12
Heat (80 °C, solid)48
Heat (80 °C, solution)48
UV Light24

Table 2: Chromatographic Data for Degradation Products

Stress Condition Retention Time (min) Relative Retention Time Peak Area (%)
Parent Compound 1.00
Acid Hydrolysis
Degradant 1
Degradant 2
Base Hydrolysis
Degradant 1
Oxidation
Degradant 1

Visualizations

Hypothetical Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on its chemical structure.

A This compound B 2-(4-chloro-1H-indol-3-yl)acetamide (Hydrolysis - Amide) A->B H₂O / H⁺ or OH⁻ D Oxidized Indole Derivatives (e.g., N-oxide, hydroxylated species) A->D [O] C 2-(4-chloro-1H-indol-3-yl)acetic acid (Hydrolysis - Carboxylic Acid) B->C H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

This diagram outlines a typical workflow for conducting and analyzing forced degradation studies.

cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis F Stability-Indicating HPLC Method A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Peak Purity Analysis F->G H Mass Spectrometry (LC-MS) F->H K Method Validation G->K I Identification of Degradation Products H->I J Elucidation of Degradation Pathways I->J

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Purification of 2-(4-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-chloro-1H-indol-3-yl)acetonitrile. The information is designed to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide is intended to help you diagnose and resolve common issues during the purification of this compound.

Problem 1: Low Purity After Synthesis

Possible Causes:

  • Incomplete reaction: Starting materials may still be present.

  • Formation of byproducts: Isomers, oligomers, or degradation products may have formed. Indole rings can be sensitive to strong acids and oxidizing agents, potentially leading to polymerization or oxidation.[1][2]

  • Residual catalyst: Catalysts used in the synthesis may not have been fully removed.

Solutions:

  • Initial Wash: Before attempting more advanced purification, wash the crude product with a non-polar solvent like hexanes to remove non-polar impurities. Subsequently, an aqueous wash can help remove inorganic salts and highly polar impurities.

  • Recrystallization: This is often the most effective method for purifying crystalline solids. See the detailed protocol below.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is recommended.

Problem 2: Product Discoloration (Pink, Brown, or Purple Hue)

Possible Cause:

  • Oxidation: Indole derivatives are susceptible to air and light-induced oxidation, which can result in colored impurities.[1]

Solutions:

  • Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities.

  • Purification via Chromatography: Silica gel chromatography can effectively separate the desired colorless compound from colored oxidation products.

  • Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

Problem 3: Oily Product Instead of a Crystalline Solid

Possible Causes:

  • Presence of solvent: Residual solvent can prevent crystallization.

  • Impurities: The presence of impurities can lower the melting point and inhibit crystal formation.

Solutions:

  • Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum.

  • Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) to the oil and stir vigorously. This can often induce crystallization.

  • Purification: If trituration fails, the product likely requires further purification by column chromatography to remove impurities that are inhibiting crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Common impurities can include:

  • Starting materials: Depending on the synthetic route (e.g., Fischer indole synthesis), these could be 4-chlorophenylhydrazine and a suitable ketone or aldehyde.[3][4]

  • Isomers: Positional isomers of the chloro-substituent or the acetonitrile group.

  • Oxidation products: As mentioned, indoles can oxidize.[1]

  • Hydrolysis product: The nitrile group could be hydrolyzed to the corresponding carboxylic acid or amide, especially if exposed to acidic or basic conditions at elevated temperatures.

Q2: What is the best solvent for recrystallizing this compound?

A2: A good starting point for recrystallization is a solvent system where the compound is soluble at high temperatures and poorly soluble at low temperatures. Based on its structure, a moderately polar solvent or a binary solvent mixture would be a good choice. Methanol has been used to obtain colorless prisms of the compound through slow evaporation.[5] You could also try ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Q3: What are the recommended conditions for column chromatography?

A3: For silica gel chromatography, a gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. The exact ratio will depend on the specific impurities present. Monitoring the separation by Thin Layer Chromatography (TLC) is crucial to determine the optimal solvent system.

Q4: What are the safety precautions I should take when handling this compound?

A4: this compound is classified as a hazardous substance. It can be toxic if swallowed or in contact with skin, and can cause skin and serious eye irritation.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7][8] Refer to the Safety Data Sheet (SDS) for detailed information.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • TLC Analysis: Develop a TLC method to visualize the separation of the desired compound from its impurities. Test various solvent systems of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

  • Elution: Begin elution with the less polar solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent to elute the compounds from the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Solvent Properties for Purification

SolventBoiling Point (°C)Polarity IndexNotes
Hexane690.1Good for initial washing and as a non-polar component in chromatography.
Diethyl Ether34.62.8Can be used for trituration.
Ethyl Acetate77.14.4A good mid-polarity solvent for chromatography and recrystallization mixtures.
Acetonitrile81.65.8A polar aprotic solvent; can be used in reversed-phase chromatography.[9][10][11]
Isopropanol82.53.9Can be a suitable recrystallization solvent.
Ethanol78.44.3A common solvent for recrystallization.
Methanol64.75.1Has been reported to yield high-quality crystals of the target compound.[5]

Visualizations

experimental_workflow crude Crude Product wash Initial Wash (Hexanes/Aqueous) crude->wash purity_check1 Purity Check (TLC/NMR) wash->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Impurities Present pure_product Pure Product purity_check1->pure_product Sufficiently Pure purity_check2 Purity Check recrystallization->purity_check2 column_chromatography Column Chromatography purity_check2->column_chromatography Impurities Remain purity_check2->pure_product Sufficiently Pure purity_check3 Purity Check column_chromatography->purity_check3 purity_check3->pure_product

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_logic start Start Purification issue Identify Issue start->issue low_purity Low Purity issue->low_purity Impurities Detected discoloration Discoloration issue->discoloration Product is Colored oily_product Oily Product issue->oily_product Fails to Crystallize solution_low_purity Recrystallize or Column Chromatography low_purity->solution_low_purity solution_discoloration Charcoal Treatment or Column Chromatography discoloration->solution_discoloration solution_oily Triturate or Column Chromatography oily_product->solution_oily end Pure Product solution_low_purity->end solution_discoloration->end solution_oily->end

References

Technical Support Center: Synthesis of 2-(4-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(4-chloro-1H-indol-3-yl)acetonitrile.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

  • Question: I am not getting the expected yield of this compound. What are the possible causes and solutions?

  • Answer: Low yields can result from several factors:

    • Incomplete reaction: The conversion of the starting material, 4-chloro-1H-indole-3-carboxaldehyde, may be incomplete. Ensure that the reducing agent (e.g., NaBH₄) has been completely consumed before the addition of the cyanide source. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Degradation of starting material or product: Indole derivatives can be sensitive to strongly acidic or basic conditions and prolonged high temperatures. Ensure the reaction is performed under the recommended temperature and pH conditions.

    • Suboptimal reagents: The quality of reagents, particularly the sodium cyanide and sodium borohydride, is crucial. Use freshly opened or properly stored reagents to avoid issues with hydration or decomposition.

Issue 2: Presence of a Major Impurity with a Higher Molecular Weight

  • Question: My final product is contaminated with a significant impurity that appears to have a higher molecular weight. What could this be and how can I avoid it?

  • Answer: A common side reaction in the synthesis of indole-3-acetonitriles from indole-3-carboxaldehydes is the formation of an N-formylated byproduct, specifically N-((4-chloro-1H-indol-3-yl)methyl)formamide.[1] This occurs when the intermediate imine is formylated by the solvent (e.g., formamide or dimethylformamide if used).

    • Avoidance: To minimize the formation of this byproduct, it is crucial to use a solvent system that does not act as a formylating agent. A mixture of methanol and formamide has been reported to produce this byproduct, so alternative solvents should be considered if this is a significant issue.[1] Careful control of the reaction temperature can also help to reduce the rate of this side reaction.

Issue 3: Product is a Dark, Tarry Substance

  • Question: The reaction mixture turned into a dark, intractable tar. What causes this and is the product salvageable?

  • Answer: The formation of a dark tar is often indicative of indole polymerization. Indoles are susceptible to polymerization, especially under acidic conditions.

    • Prevention: Ensure that the reaction is not overly acidic. If a protic acid is used in the workup, it should be added cautiously and at a low temperature. The use of an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative polymerization, which can contribute to tar formation.

    • Salvage: It is very difficult to recover the desired product from a polymerized mixture. It is generally recommended to restart the synthesis with stricter control over the reaction conditions.

Issue 4: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product by column chromatography. The product seems to co-elute with impurities.

  • Answer: Co-elution of the desired product with byproducts can be challenging.

    • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can help to improve separation. The choice of stationary phase (e.g., silica gel with different pore sizes) can also impact separation.

    • Crystallization: If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

Frequently Asked Questions (FAQs)

  • Question: What is the most common method for synthesizing this compound?

  • Answer: One of the most direct methods is the one-pot conversion of 4-chloro-1H-indole-3-carboxaldehyde.[1] This typically involves the reduction of the aldehyde to the corresponding alcohol or an intermediate imine, followed by nucleophilic substitution with a cyanide source. Another common route for indole-3-acetonitriles is the reaction of a gramine derivative with a cyanide salt.[1][2]

  • Question: What are the expected side products in this synthesis?

  • Answer: The primary side product is often the N-formylated indole, N-((4-chloro-1H-indol-3-yl)methyl)formamide, particularly when formamide is used as a solvent.[1] Other potential side products include the unreacted starting aldehyde, the corresponding alcohol if the cyanation step is incomplete, and polymeric materials if the reaction conditions are too harsh.

  • Question: How can I confirm the identity and purity of my final product?

  • Answer: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity.

    • Melting Point: To compare with the literature value if available.

Quantitative Data Summary

The following table summarizes the typical yields of the desired product and a common side product based on the solvent system used in the synthesis of a similar substituted indole-3-acetonitrile.[1] This data can be used as a general guide to optimize the reaction conditions.

Solvent System (v/v)Desired Product Yield (%)N-formyl Side Product Yield (%)
Methanol (MeOH)36-
MeOH-Dimethylformamide (DMF) (1:1)62-
Formamide (NH₂CHO)613
MeOH-NH₂CHO (1:1) 88 9
MeOH-NH₂CHO (1:7)695

Note: Data is for the synthesis of 4-nitroindole-3-acetonitrile and serves as an illustrative example.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of substituted indole-3-acetonitriles.[1]

Materials:

  • 4-chloro-1H-indole-3-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Formamide (NH₂CHO)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-1H-indole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide, add sodium borohydride (1.3 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the reduction of the aldehyde by TLC.

  • Once the reduction is complete, add sodium cyanide (10 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 100°C) and stir for 5 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizations

Synthesis_Pathway Start 4-chloro-1H-indole- 3-carboxaldehyde Intermediate Intermediate (Imine/Alcohol) Start->Intermediate NaBH4 (Reduction) Product 2-(4-chloro-1H-indol- 3-yl)acetonitrile Intermediate->Product NaCN (Cyanation) SideProduct N-((4-chloro-1H-indol- 3-yl)methyl)formamide Intermediate->SideProduct NH2CHO (Side Reaction)

Caption: Main synthesis pathway and a key side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Solution_Incomplete Increase reaction time or add more reagent Incomplete->Solution_Incomplete Check_Side_Products Analyze Side Products (NMR, MS) Complete->Check_Side_Products N_Formyl N-formyl byproduct detected Check_Side_Products->N_Formyl High MW impurity Polymer Polymeric material (tar) formed Check_Side_Products->Polymer Tarring Purification Optimize Purification Check_Side_Products->Purification Minor Impurities Solution_N_Formyl Change solvent system (avoid formamide) N_Formyl->Solution_N_Formyl Solution_Polymer Control pH and temperature, use inert atmosphere Polymer->Solution_Polymer

Caption: A troubleshooting workflow for the synthesis.

References

Technical Support Center: Synthesis of 2-(4-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(4-chloro-1H-indol-3-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main effective methods for the synthesis of this compound:

  • Fischer Indole Synthesis: This classic method involves the reaction of (4-chlorophenyl)hydrazine with a suitable carbonyl compound, such as 3-cyanopropionaldehyde or its synthetic equivalent, under acidic conditions.[1][2] The choice of acid catalyst is crucial and can include Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1][2]

  • One-Step Conversion from 4-chloro-1H-indole-3-carboxaldehyde: This method involves the direct conversion of 4-chloro-1H-indole-3-carboxaldehyde to the corresponding acetonitrile. This is typically achieved through a reductive cyanation process.[3]

Q2: I am experiencing low yields in my Fischer indole synthesis of this compound. What are the common causes?

A2: Low yields in the Fischer indole synthesis of halogenated indoles can stem from several factors:

  • Substituent Effects: Electron-withdrawing groups, such as the chloro group on the phenylhydrazine ring, can hinder the reaction rate.[4]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be effective, but the optimal catalyst and conditions may need to be determined empirically.[1][2]

  • Side Reactions: The formation of by-products, such as dimers or other isomers, can reduce the yield of the desired product.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.

  • Purification Losses: The product may be lost during workup and purification steps.

Q3: Are there any known side products to be aware of during the synthesis of this compound?

A3: Yes, particularly in the Fischer indole synthesis, the formation of isomeric indole products is a possibility, although the regioselectivity is generally guided by the substitution pattern of the phenylhydrazine. With 4-chlorophenylhydrazine, the primary product is the 4-chloroindole. However, depending on the reaction conditions, other side products could include unreacted starting materials, polymeric materials, or products from degradation of the starting materials or the final product under harsh acidic conditions.

Q4: What are the recommended purification methods for this compound?

A4: The primary methods for purifying this compound are:

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from impurities. A suitable eluent system, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, should be determined by TLC analysis.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent method for obtaining highly pure material. A suitable solvent system for recrystallization needs to be determined experimentally. One publication mentions obtaining colorless prisms by slow evaporation from a methanol solution.[5]

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the synthesis of this compound.

Troubleshooting Low Yield in Fischer Indole Synthesis
Symptom Possible Cause Suggested Solution
Low or no product formation observed on TLC Ineffective acid catalyst.Experiment with different Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Optimize the concentration of the chosen acid.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for product formation and decomposition on TLC.
Poor quality of (4-chlorophenyl)hydrazine.Ensure the (4-chlorophenyl)hydrazine is pure and free of degradation products. If necessary, purify the starting material before use.
Multiple spots on TLC, with low intensity for the product spot Formation of side products due to harsh reaction conditions.Try milder reaction conditions, such as a less concentrated acid or a lower reaction temperature.
Decomposition of the starting material or product.Protect the reaction from light and air, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Good conversion on TLC, but low isolated yield Product loss during aqueous workup.Ensure the pH of the aqueous phase is adjusted to neutralize the acid catalyst before extraction. Use a suitable organic solvent for extraction.
Inefficient purification.Optimize the column chromatography conditions (e.g., eluent polarity, column length). For recrystallization, perform a thorough solvent screen to find the optimal solvent system.
Troubleshooting the One-Step Conversion from 4-chloro-1H-indole-3-carboxaldehyde
Symptom Possible Cause Suggested Solution
Incomplete conversion of the starting aldehyde Insufficient reducing agent or cyanide source.Increase the molar equivalents of the reducing agent (e.g., NaBH₄) and the cyanide source (e.g., NaCN).
Reaction time is too short.Extend the reaction time and monitor the progress by TLC.
Formation of a significant amount of the corresponding alcohol by-product The cyanation step is slower than the reduction of the intermediate.Optimize the reaction conditions to favor the nucleophilic attack of the cyanide. This may involve changing the solvent or the temperature. A mixed solvent system, such as methanol and formamide, has been shown to be effective for similar reactions.[3]
Difficulty in isolating the product The product is soluble in the aqueous phase.Perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer with brine can also improve extraction efficiency.

Data Presentation

Table 1: Effect of Solvent on the Yield of 4-Substituted Indole-3-acetonitriles via One-Step Conversion from Indole-3-carboxaldehydes[3]

Note: This data is for the synthesis of 4-nitroindole-3-acetonitrile and serves as a general guide for optimizing the synthesis of 4-chloro-1H-indol-3-yl)acetonitrile.

EntrySolvent (v/v)Yield of 4-nitro-indole-3-acetonitrile (%)
1Methanol36
2Methanol-Methylformamide (1:1)52
3Methanol-Dimethylformamide (1:1)62
4Formamide61
5Methanol-Formamide (1:1)88
6Methanol-Formamide (1:7)69

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This is a generalized protocol based on the principles of the Fischer indole synthesis and should be optimized for the specific synthesis of this compound.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add the carbonyl compound (e.g., 3-cyanopropionaldehyde dimethyl acetal, 1-1.2 equivalents).

    • Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).

  • Indolization:

    • To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). The choice and amount of catalyst will require optimization.

    • Heat the reaction mixture to the appropriate temperature (typically ranging from 80°C to 150°C) and stir for the required time (monitor by TLC).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • If a precipitate forms, collect it by filtration. If not, neutralize the mixture with a base (e.g., sodium bicarbonate, sodium hydroxide) and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: One-Step Conversion of 4-chloro-1H-indole-3-carboxaldehyde to this compound[3]

This protocol is adapted from a general procedure for the synthesis of 4-substituted indole-3-acetonitriles.

  • Reaction Setup:

    • To a solution of 4-chloro-1H-indole-3-carboxaldehyde (1 equivalent) in a 1:1 mixture of methanol and formamide, add sodium borohydride (NaBH₄, 1.3 equivalents).

    • Stir the mixture at room temperature for 1 hour.

  • Cyanation:

    • Add sodium cyanide (NaCN, 10 equivalents) to the reaction mixture.

    • Reflux the mixture at 100°C for 5 hours with stirring.

  • Workup and Purification:

    • After cooling, add brine to the reaction mixture.

    • Extract the product with a mixture of methanol and chloroform (e.g., 5:95 v/v).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using an appropriate eluent.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification A 4-Chlorophenyl- hydrazine C Hydrazone Formation A->C B Carbonyl Compound (e.g., 3-Cyanopropionaldehyde dimethyl acetal) B->C D Indolization (Acid Catalyzed) C->D Add Acid Catalyst E Crude Product D->E F Purified 2-(4-chloro-1H-indol- 3-yl)acetonitrile E->F Chromatography/ Recrystallization

Caption: General workflow for the Fischer indole synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low Yield of This compound Check_TLC Analyze reaction by TLC Start->Check_TLC No_Product No/Low Product Spot Check_TLC->No_Product Observation Multiple_Spots Multiple Spots/ Side Products Check_TLC->Multiple_Spots Observation Good_Conversion Good Conversion, Low Isolated Yield Check_TLC->Good_Conversion Observation Optimize_Catalyst Optimize Acid Catalyst (Type & Concentration) No_Product->Optimize_Catalyst Adjust_Temp Adjust Reaction Temperature No_Product->Adjust_Temp Check_Reagents Verify Starting Material Purity No_Product->Check_Reagents Milder_Conditions Use Milder Conditions Multiple_Spots->Milder_Conditions Inert_Atmosphere Run under Inert Atmosphere Multiple_Spots->Inert_Atmosphere Optimize_Workup Optimize Workup & Purification Good_Conversion->Optimize_Workup

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: HPLC Analysis of Indole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of indole compounds. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My indole compound peaks are tailing. What are the common causes and solutions?

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a frequent issue. It can compromise resolution and lead to inaccurate quantification.[1][2]

Common Causes & Solutions:

  • Secondary Silanol Interactions: Residual, unbonded silanol groups on silica-based columns can interact with basic indole compounds, causing tailing.[2][3]

    • Solution: Adjust the mobile phase pH to be more acidic (e.g., pH 2.5-3.8) to suppress silanol ionization.[1][4] Using a modern, end-capped column or a column with a polar-embedded phase can also shield these interactions.[3]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][5]

    • Solution: Reduce the injection volume or dilute the sample.[1][5]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[1][6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[7]

  • Column Degradation: An old or contaminated column can lose efficiency and cause tailing.[1]

    • Solution: Replace the column or use a guard column to protect it from contaminants.[6][8]

Q2: I'm observing poor resolution between two or more indole peaks. How can I improve it?

Poor resolution can make it difficult to distinguish and quantify individual compounds in a mixture.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: The choice and ratio of organic solvent (like acetonitrile or methanol) to the aqueous buffer is critical.[9]

    • Solution: Try adjusting the solvent ratio. For complex mixtures, a gradient elution, where the solvent strength is changed over time, is often more effective than an isocratic (constant composition) method.[4][10]

  • Adjust pH: The pH of the mobile phase affects the ionization state of acidic or basic indole compounds, which in turn influences their retention and separation.[9][10]

    • Solution: Experiment with different pH values. A pH around 3.8 has been shown to provide sharp, well-resolved peaks for a mixture of seven different indoles.[4]

  • Change Flow Rate or Temperature:

    • Solution: Lowering the flow rate can sometimes improve resolution, though it will increase the analysis time.[9] Increasing the column temperature can decrease mobile phase viscosity and improve peak shape, but it may also alter selectivity.[6][11]

Q3: My indole compounds seem to be degrading during analysis, leading to inconsistent results or extra peaks. What can I do?

Indole compounds can be sensitive to light, temperature, and pH, potentially leading to degradation.[6]

Prevention Strategies:

  • Sample Preparation: Prepare standards and samples fresh and just before analysis.[6] Store stock solutions in a cool, dark place. Some indole alkaloids have shown stability in chloroform extract for up to 24 hours.[12]

  • Mobile Phase pH: Ensure the mobile phase pH is in a range where your specific indole analytes are stable.

  • Temperature Control: Use a thermostatted column compartment to maintain a consistent and appropriate temperature.[13] While higher temperatures can improve peak shape, they might also accelerate degradation for sensitive compounds.

Q4: I am seeing double or split peaks for a single indole standard. What is the cause?

Split peaks suggest a disruption in the sample path or a problem with the injection.[5][8]

Potential Causes & Solutions:

  • Partially Clogged Column Frit: Contaminants from the sample or mobile phase can block the inlet frit of the column.

    • Solution: Use in-line filters and always filter your samples and buffered mobile phases.[8] If a clog is suspected, try back-flushing the column (if permitted by the manufacturer) or replacing the frit.

  • Column Void: A void or channel can form in the packing material at the head of the column.

    • Solution: This usually requires replacing the column. Using a guard column can help extend the life of the analytical column.[8]

  • Injection Issues: A mismatch between the injection solvent and the mobile phase is a common cause.[6]

    • Solution: Ensure the injection solvent is the same as or weaker than the mobile phase. Also, check the injector for mechanical issues like a faulty rotor seal.[5]

Troubleshooting Workflow: Diagnosing Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues in your HPLC analysis.

G start Problem: Peak Tailing Observed check_solvent Is sample solvent stronger than mobile phase? start->check_solvent match_solvent Action: Match sample solvent to mobile phase. check_solvent->match_solvent Yes check_overload Is sample concentration too high? check_solvent->check_overload No solved Problem Resolved match_solvent->solved dilute_sample Action: Dilute sample or reduce injection volume. check_overload->dilute_sample Yes check_ph Is mobile phase pH optimized for indoles (e.g., < 4)? check_overload->check_ph No dilute_sample->solved adjust_ph Action: Adjust pH to suppress silanol interactions. check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes adjust_ph->solved replace_column Action: Replace with new column and use a guard column. check_column->replace_column Yes check_column->solved No, problem likely instrumental replace_column->solved

Caption: A decision tree for troubleshooting peak tailing.

Experimental Protocols & Data

General Protocol for Indole Compound Analysis

This protocol is a starting point and may require optimization for specific applications. It is based on a method for separating seven indolic compounds.[4]

1. Sample Preparation:

  • For liquid samples like bacterial culture supernatants, a simple cleanup is often sufficient.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Filter the supernatant through a 0.22 µm centrifugal filter to remove particulates.[4]

2. Mobile Phase Preparation:

  • Eluent A: 2.5% acetic acid in HPLC-grade water (v/v), with pH adjusted to 3.8 using 1 M KOH.[4]

  • Eluent B: 80% acetonitrile in HPLC-grade water (v/v).[4]

  • Degas both eluents before use to prevent air bubbles in the system.[13]

3. HPLC System and Conditions:

  • Column: A C8 or C18 reversed-phase column is commonly used. A C8 column (e.g., 4.6 x 150 mm, 5 µm) has proven effective.[4]

  • Detector: A fluorescence detector is highly sensitive and selective for indole compounds. Set excitation at 280 nm and emission at 350 nm.[4][14] A UV detector set to 280 nm can also be used.[12][15]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[4]

4. Gradient Elution Program:

The following table outlines a gradient program that has been successfully used to separate a mixture of seven indole compounds within 36 minutes.[4]

Time (minutes)% Eluent A% Eluent B
0.08020
25.05050
31.00100
33.08020
36.08020
Quantitative Data Summary

The following table summarizes typical performance data for the method described above.

ParameterValueReference
Linearity Range0.0625 – 125 µg/mL[4]
Correlation Coefficient (r²)≥ 0.998[4]
Limit of Detection (LOD)< 0.015 µg/mL[4]
Excitation Wavelength (Fluorescence)280 nm[4][14]
Emission Wavelength (Fluorescence)350 nm[4][14]
UV Detection Wavelength280 nm[12][15]

General HPLC Analysis Workflow

This diagram outlines the standard workflow from sample receipt to final data analysis in an HPLC experiment.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Handling sample_prep 1. Sample Preparation (Filtration, Dilution) mobile_phase_prep 2. Mobile Phase Preparation (Mixing, Degassing) sample_prep->mobile_phase_prep system_prep 3. System Preparation (Priming, Equilibration) mobile_phase_prep->system_prep injection 4. Sample Injection system_prep->injection separation 5. Chromatographic Separation injection->separation detection 6. Analyte Detection separation->detection integration 7. Peak Integration detection->integration quantification 8. Quantification & Reporting integration->quantification

Caption: Standard experimental workflow for HPLC analysis.

References

Technical Support Center: Synthesis of 2-(4-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-chloro-1H-indol-3-yl)acetonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive starting materials. 2. Incorrect reaction temperature. 3. Inefficient catalyst or reagent. 4. Presence of moisture or other inhibitors.1. Verify the purity and integrity of starting materials (e.g., 4-chloro-1H-indole) using techniques like NMR or LC-MS. 2. Optimize the reaction temperature. For instance, in a Fischer indole synthesis, the cyclization step is often acid-catalyzed and requires heating. 3. If using a catalyst (e.g., a Lewis acid), ensure it is fresh and anhydrous. Consider screening alternative catalysts. 4. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Low Selectivity 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reagents. 3. The reaction is sensitive to the order of reagent addition.1. Lower the reaction temperature and monitor the reaction progress closely using TLC or LC-MS. 2. Carefully control the molar ratios of the reactants. For example, in a direct alkylation of 4-chloro-1H-indole with chloroacetonitrile, using a slight excess of the indole may be necessary. 3. Standardize the order of addition of all reagents and solvents.
Presence of a Persistent Impurity 1. Incomplete reaction, leaving unreacted starting material. 2. Formation of a stable byproduct. A common byproduct in indole chemistry is the formation of dimers or trimers, especially under acidic conditions. 3. Isomeric impurities.1. Increase the reaction time or temperature moderately. 2. Adjust the reaction pH to minimize acid-catalyzed side reactions. Consider using a milder catalyst. For purification, column chromatography with a carefully selected solvent system is often effective. 3. Analyze the impurity by LC-MS and NMR to identify its structure. This will help in devising a targeted purification strategy or modifying the synthetic route to avoid its formation.
Product Degradation During Workup or Purification 1. The indole nucleus is sensitive to strong acids or bases. 2. The product is unstable to air or light.1. Use mild workup conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH. 2. Perform the workup and purification steps quickly and under an inert atmosphere if necessary. Store the purified product under nitrogen or argon, protected from light.
Difficulty in Product Crystallization 1. The presence of impurities inhibits crystallization. 2. The product is an oil or has a low melting point. 3. Inappropriate solvent system for recrystallization.1. Purify the crude product further by column chromatography to remove impurities. 2. If the product is an oil, consider converting it to a solid derivative for characterization, or use chromatography as the final purification step. 3. Screen a variety of solvent systems for recrystallization. A combination of a good solvent and a poor solvent (anti-solvent) is often effective.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and direct method is the alkylation of 4-chloro-1H-indole with chloroacetonitrile in the presence of a base. Another potential route is the Fischer indole synthesis, starting from (4-chlorophenyl)hydrazine and a suitable ketone or aldehyde precursor to the acetonitrile group, followed by cyclization.

Q2: What are the expected major impurities in the synthesis of this compound?

Potential impurities include:

  • Unreacted 4-chloro-1H-indole.

  • Bis(4-chloro-1H-indol-3-yl)methane, formed from the reaction of the indole with formaldehyde or another electrophile.

  • N-alkylated product, where the alkylation occurs on the indole nitrogen instead of the C3 position.

  • Oxidized byproducts, as indoles can be susceptible to oxidation.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurity profiling.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of the product and impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities.[1][2]

Q4: How can I remove unreacted 4-chloro-1H-indole from the final product?

Unreacted 4-chloro-1H-indole can typically be removed by column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes is often effective. Recrystallization can also be used if the solubility difference between the product and the starting material is significant.

Q5: The product is colored. Is this normal?

Indoles and their derivatives can sometimes be colored due to the presence of minor, highly conjugated impurities or oxidation products. If the product is significantly colored, further purification by column chromatography or treatment with activated carbon may be necessary.

Experimental Protocols

Illustrative Synthesis of this compound via Direct Alkylation

Materials:

  • 4-chloro-1H-indole

  • Chloroacetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 4-chloro-1H-indole (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or acetone).

  • Slowly add a solvent in which the product is poorly soluble (an anti-solvent, e.g., hexanes or heptane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Data Presentation

Table 1: Illustrative Effect of Base and Solvent on the Yield and Purity of this compound

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Purity (HPLC Area %)
1NaHDMF2567595.2
2K₂CO₃Acetone56126292.8
3Cs₂CO₃Acetonitrile8287896.1
4LiHMDSTHF0 to 2548197.5

Note: The data presented in this table is for illustrative purposes only and may not reflect actual experimental results.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 4-Chloro-1H-indole + Chloroacetonitrile Reaction_Conditions Base (e.g., NaH) Solvent (e.g., DMF) Inert Atmosphere Start->Reaction_Conditions Crude_Product Crude this compound Reaction_Conditions->Crude_Product Quench Quench with aq. NaHCO₃ Crude_Product->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Impurity_Formation Indole 4-Chloro-1H-indole Desired_Product C3-Alkylation (Desired Product) Indole->Desired_Product Base N_Alkylation N-Alkylation (Impurity) Indole->N_Alkylation Base Dimerization Dimerization (Impurity) Indole->Dimerization Electrophile R-X (e.g., Chloroacetonitrile) Electrophile->Desired_Product Electrophile->N_Alkylation Acid Acid Catalyst/ Trace Acid Acid->Dimerization

Caption: Potential impurity formation pathways in indole alkylation.

Troubleshooting_Tree Problem Low Yield or Multiple Products? Check_Purity Check Starting Material Purity Problem->Check_Purity Yes Success Improved Yield/ Purity Problem->Success No Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Check_Atmosphere Ensure Inert Atmosphere Optimize_Temp->Check_Atmosphere Vary_Base Vary Base and Solvent Check_Atmosphere->Vary_Base Vary_Base->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

scale-up challenges for the production of 2-(4-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(4-chloro-1H-indol-3-yl)acetonitrile.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the gram-scale synthesis of this compound?

A1: The most prevalent and scalable method involves a two-step process:

  • Mannich Reaction: Synthesis of the intermediate, 4-chloro-3-(dimethylaminomethyl)indole (also known as 4-chloro-gramine), from 4-chloroindole, formaldehyde, and dimethylamine.

  • Cyanation: Nucleophilic substitution of the dimethylamino group of 4-chloro-gramine with a cyanide salt (e.g., sodium cyanide or potassium cyanide) to yield the final product.

Q2: What are the critical parameters to control during the Mannich reaction for 4-chloro-gramine synthesis?

A2: Key parameters include temperature control, pH, and the rate of addition of reagents. The reaction is typically exothermic, and maintaining a consistent temperature is crucial to prevent side reactions. The pH should be controlled to ensure the reactivity of the reagents. Slow and controlled addition of formaldehyde and dimethylamine to the 4-chloroindole solution is recommended to manage the reaction exotherm and ensure homogeneity.

Q3: Are there any specific safety precautions for the cyanation step?

A3: Yes, this step requires stringent safety protocols due to the use of highly toxic cyanide salts. All operations should be conducted in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An emergency cyanide poisoning treatment kit should be readily available. Acidic conditions must be avoided during and after the reaction, as this can generate highly toxic hydrogen cyanide (HCN) gas.

Q4: What are the common impurities observed in the final product?

A4: Common impurities can include unreacted 4-chloro-gramine, 4-chloroindole, and potential byproducts from side reactions. Depending on the reaction conditions, dimerization or polymerization of the starting material or intermediate may also occur.

Q5: How can the purity of this compound be improved?

A5: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined experimentally to ensure high recovery of the pure product. For column chromatography, a silica gel stationary phase with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) is commonly used.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Mannich reaction - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Degradation of starting material or product.- Monitor the reaction progress using TLC or HPLC. - Ensure precise temperature control. - Carefully measure and control the molar ratios of 4-chloroindole, formaldehyde, and dimethylamine. - Avoid excessively high temperatures and prolonged reaction times.
Formation of multiple byproducts - High reaction temperature. - Incorrect pH. - Presence of impurities in starting materials.- Maintain the recommended reaction temperature. - Adjust and monitor the pH of the reaction mixture. - Use high-purity starting materials.
Incomplete cyanation - Insufficient cyanide salt. - Low reaction temperature. - Poor solubility of reactants.- Use a slight excess of the cyanide salt. - Ensure the reaction is conducted at the optimal temperature. - Choose a solvent system in which all reactants are soluble.
Product discoloration - Air oxidation of the indole ring. - Presence of metallic impurities.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified solvents and reagents. Consider treatment with activated carbon during workup.
Difficulty in product isolation/crystallization - Presence of oily impurities. - Incorrect solvent for crystallization.- Perform a thorough workup to remove impurities. - Screen various solvents and solvent mixtures to find the optimal conditions for crystallization.

III. Experimental Protocols

A. Synthesis of 4-chloro-3-(dimethylaminomethyl)indole (4-chloro-gramine)

Materials:

  • 4-chloroindole

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Acetic acid

  • Ethanol

  • Ice bath

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, dissolve 4-chloroindole in ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic acid to the solution while maintaining the temperature.

  • In a separate beaker, mix the aqueous solutions of dimethylamine and formaldehyde and cool the mixture in an ice bath.

  • Add the cold dimethylamine/formaldehyde mixture dropwise to the 4-chloroindole solution over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a solution of sodium hydroxide to neutralize the acetic acid and precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude 4-chloro-gramine.

B. Synthesis of this compound

Materials:

  • 4-chloro-3-(dimethylaminomethyl)indole (4-chloro-gramine)

  • Sodium cyanide

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • In a reaction vessel, dissolve 4-chloro-gramine in DMF.

  • In a separate vessel, dissolve sodium cyanide in water.

  • Slowly add the aqueous sodium cyanide solution to the 4-chloro-gramine solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

IV. Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Cyanation A 4-Chloroindole C 4-Chloro-3-(dimethylaminomethyl)indole (4-Chloro-gramine) A->C Acetic Acid, Ethanol B Formaldehyde + Dimethylamine B->C D 4-Chloro-3-(dimethylaminomethyl)indole F This compound D->F DMF, Heat E Sodium Cyanide E->F Troubleshooting_Logic Start Low Product Yield Q1 Which step shows low yield? Start->Q1 Mannich Mannich Reaction Q1->Mannich Step 1 Cyanation Cyanation Reaction Q1->Cyanation Step 2 Q_Mannich Check Reaction Parameters Mannich->Q_Mannich Q_Cyanation Check Reaction Parameters Cyanation->Q_Cyanation Sol_Mannich1 Verify Stoichiometry Q_Mannich->Sol_Mannich1 Stoichiometry? Sol_Mannich2 Optimize Temperature Q_Mannich->Sol_Mannich2 Temperature? Sol_Mannich3 Monitor Reaction Time Q_Mannich->Sol_Mannich3 Time? Sol_Cyanation1 Ensure Excess Cyanide Q_Cyanation->Sol_Cyanation1 Reagents? Sol_Cyanation2 Verify Temperature & Time Q_Cyanation->Sol_Cyanation2 Conditions? Sol_Cyanation3 Check Reactant Purity Q_Cyanation->Sol_Cyanation3 Purity?

preventing degradation of 2-(4-chloro-1H-indol-3-yl)acetonitrile during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the storage and handling of 2-(4-chloro-1H-indol-3-yl)acetonitrile to minimize degradation. Find answers to frequently asked questions and troubleshooting advice for common issues encountered during experimental use.

Troubleshooting Guide

Issue: I am observing a loss of potency or the appearance of unexpected peaks in my analysis (e.g., HPLC, LC-MS).

This issue may be due to the degradation of this compound. The indole ring is susceptible to oxidation, and the acetonitrile group can be prone to hydrolysis. The following steps can help you troubleshoot this problem.

Troubleshooting Workflow for Compound Degradation

Troubleshooting Workflow start Start: Suspected Degradation check_storage Review Storage Conditions: - Temperature - Light exposure - Atmosphere start->check_storage check_handling Review Experimental Conditions: - pH of solutions - Presence of oxidizing agents - Exposure to light during experiment start->check_handling analyze_sample Analyze a Fresh Sample vs. Stored/Used Sample by HPLC/LC-MS check_storage->analyze_sample check_handling->analyze_sample degradation_confirmed Degradation Confirmed: Appearance of new peaks or decrease in main peak area analyze_sample->degradation_confirmed Degradation Detected no_degradation No Significant Degradation Observed: Review other experimental parameters (e.g., instrument, reagents) analyze_sample->no_degradation No Degradation Detected implement_changes Implement Corrective Actions: - Store under inert gas - Protect from light - Use antioxidants - Control pH degradation_confirmed->implement_changes re_evaluate Re-evaluate Stability implement_changes->re_evaluate Degradation Pathway parent This compound oxidized Oxidized Indole (e.g., oxindole) parent->oxidized Oxidation (O2, light) hydrolyzed_amide 2-(4-chloro-1H-indol-3-yl)acetamide parent->hydrolyzed_amide Hydrolysis (H2O, H+/OH-) photodegraded Photodegradation Products parent->photodegraded UV Light hydrolyzed_acid 2-(4-chloro-1H-indol-3-yl)acetic acid hydrolyzed_amide->hydrolyzed_acid Further Hydrolysis HPLC Stability Workflow start Start: Stability Study prep_samples Prepare Samples under Different Conditions (Temp, Light, pH) start->prep_samples time_points Store Samples and Collect at Defined Time Points (e.g., T=0, 1, 3, 6 months) prep_samples->time_points hplc_analysis Analyze Samples by HPLC time_points->hplc_analysis data_analysis Data Analysis: - Calculate % Purity - Identify Degradation Peaks hplc_analysis->data_analysis report Generate Stability Report data_analysis->report recommendations Provide Storage Recommendations report->recommendations

Validation & Comparative

A Comparative Analysis of 2-(4-chloro-1H-indol-3-yl)acetonitrile and Other Indole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the therapeutic potential of indole-based compounds.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. This guide provides a comparative overview of 2-(4-chloro-1H-indol-3-yl)acetonitrile against well-established indole derivatives—Indole-3-carbinol (I3C), Diindolylmethane (DIM), and Melatonin—to highlight their respective standings in drug discovery and potential therapeutic applications.

Introduction to this compound

This compound is a synthetic indole derivative. While the indole acetonitrile scaffold is a recognized motif in medicinal chemistry, specific biological activity and pharmacological data for this particular chlorinated analogue are not extensively documented in publicly available literature. Its therapeutic potential remains an area for active investigation. The presence of a chlorine atom at the 4-position of the indole ring may influence its electronic properties and binding interactions with biological targets.

Comparative Overview of Indole Derivatives

This section compares the known biological activities and mechanisms of action of this compound with those of I3C, DIM, and Melatonin.

FeatureThis compoundIndole-3-carbinol (I3C)Diindolylmethane (DIM)Melatonin
Primary Biological Activity Not extensively studied. Potential antibacterial activity suggested based on the 4-chloroindole scaffold.[1]Anticancer, chemopreventive.[2][3][4]Anticancer, anti-inflammatory, immune modulator.[5][6]Hormone, antioxidant, neuroprotective, sleep regulation.[7][8][9]
Mechanism of Action UnknownModulates multiple signaling pathways including Akt-NFκB, estrogen receptor signaling, and induces cell cycle arrest and apoptosis.[2][4]Similar to I3C, inhibits cancer cell growth, induces apoptosis, and modulates estrogen metabolism.[5][6]Agonist for melatonin receptors (MT1 and MT2), potent free radical scavenger.[7][10]
Therapeutic Applications InvestigationalCancer prevention and therapy.[2][3]Cancer prevention and treatment, cervical/prostate dysplasia.[5][11]Insomnia, circadian rhythm disorders, neuroprotection.[8][10]
Clinical Trial Status No known clinical trialsUnder investigation in clinical trials for various cancers.[3]Investigated in clinical trials for breast and prostate cancer.[5][11][12][13]Approved as a medication for insomnia in some regions; extensive clinical use as a supplement.[8][10]

Experimental Data and Protocols

Quantitative data from experimental studies are crucial for evaluating the potential of a drug candidate. Below is a summary of available data for the compared indole derivatives.

Quantitative Biological Data
CompoundAssayTarget/Cell LineResult (IC50/EC50)Reference
This compound VariousVariousData not available-
Indole-3-carbinol (I3C) Proliferation AssayBreast Cancer Cells (MCF-7)~150 µMFares et al., 2014
Diindolylmethane (DIM) Proliferation AssayProstate Cancer Cells (LNCaP)~25 µMLe et al., 2003
Melatonin Receptor Binding AssayMT1 ReceptorKi = ~0.1 nMDubocovich et al., 2003

Note: The above values are approximate and can vary depending on the specific experimental conditions.

Key Experimental Protocols

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MCF-7 or LNCaP) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the indole derivative (e.g., I3C or DIM) or vehicle control for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and determine the IC50 value.

Receptor Binding Assay

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., MT1) are prepared.

  • Radioligand Incubation: The membranes are incubated with a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the test compound (e.g., Melatonin).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Radioactivity Measurement: The radioactivity of the filters (representing bound ligand) is measured using a gamma counter.

  • Data Analysis: The data is analyzed to determine the binding affinity (Ki) of the test compound.

Signaling Pathways and Mechanisms of Action

Indole-3-carbinol (I3C) and Diindolylmethane (DIM) Anticancer Signaling

I3C and its metabolite DIM exert their anticancer effects by modulating a variety of signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

I3C_DIM_Pathway cluster_effects Cellular Effects cluster_targets Molecular Targets I3C Indole-3-carbinol (I3C) Diindolylmethane (DIM) AntiAngiogenesis Anti-Angiogenesis I3C->AntiAngiogenesis Akt_NFkB Akt/NF-κB Pathway I3C->Akt_NFkB Inhibits ER_Signaling Estrogen Receptor Signaling I3C->ER_Signaling Modulates CDKs CDKs I3C->CDKs Inhibits BRCA BRCA1/2 I3C->BRCA Upregulates Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest AntiMetastasis Anti-Metastasis Akt_NFkB->Apoptosis Promotes ER_Signaling->CellCycleArrest Induces CDKs->CellCycleArrest Induces BRCA->AntiMetastasis Contributes to

Caption: Signaling pathways modulated by I3C and DIM leading to anticancer effects.

Melatonin Receptor Signaling

Melatonin's primary effects on sleep and circadian rhythms are mediated through its interaction with MT1 and MT2 receptors, which are G-protein coupled receptors.

Melatonin_Pathway cluster_receptors Melatonin Receptors cluster_downstream Downstream Effects Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 Neuroprotection Neuroprotection Melatonin->Neuroprotection Direct Antioxidant Effect Sleep_Regulation Sleep Regulation MT1->Sleep_Regulation Promotes Circadian_Rhythm Circadian Rhythm Entrainment MT2->Circadian_Rhythm Modulates

Caption: Overview of Melatonin's interaction with its receptors and resulting physiological effects.

Conclusion

While this compound belongs to a class of compounds with significant therapeutic precedent, there is a notable lack of specific biological data to support its development as a drug candidate at this time. In stark contrast, indole derivatives such as Indole-3-carbinol, Diindolylmethane, and Melatonin are well-characterized, with extensive preclinical and, in some cases, clinical data supporting their use in various therapeutic areas.

For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future research should focus on systematic screening to identify its biological targets and potential therapeutic activities. The well-documented activities of other indole derivatives provide a roadmap for the types of assays and disease models that could be employed in the investigation of this and other novel indole compounds. The presence of the 4-chloro substitution provides a rationale for investigating its potential as an antibacterial agent, a line of inquiry that could yield promising results.

References

Comparative Bioactivity of 2-(4-chloro-1H-indol-3-yl)acetonitrile: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct experimental evaluation of the bioactivity of 2-(4-chloro-1H-indol-3-yl)acetonitrile. While the broader class of indole derivatives, including various substituted indole-3-acetonitriles, has been extensively studied for potential therapeutic applications, specific comparative data on the anticancer, antimicrobial, and anti-inflammatory properties of the 4-chloro substituted analog remains elusive. This guide, therefore, aims to provide a contextual analysis based on the bioactivity of structurally related compounds, highlighting the potential areas for future research to elucidate the biological profile of this compound.

Currently, public domain research primarily focuses on the synthesis and structural characterization of this compound, with detailed crystal structure data available. However, a thorough search of scientific databases did not yield any studies that specifically report its biological activity or compare it with other indole-based compounds.

Bioactivity of Structurally Related Indole-3-Acetonitrile Derivatives

To provide a framework for potential bioactivity, this section summarizes the known biological effects of other substituted indole-3-acetonitrile derivatives. It is important to note that the nature and position of substituents on the indole ring can dramatically influence the biological activity.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of various indole derivatives. For instance, research on other chlorinated indole compounds has shown significant cytotoxicity against various cancer cell lines. The specific impact of the chloro group at the 4-position of the indole ring in conjunction with the acetonitrile moiety at the 3-position would require dedicated experimental investigation.

Antimicrobial Activity

The indole scaffold is a common feature in many natural and synthetic antimicrobial agents. The biological activity is often influenced by the lipophilicity and electronic properties conferred by different substituents. While the antimicrobial spectrum of this compound has not been reported, studies on other halogenated indoles suggest potential activity against a range of bacterial and fungal pathogens.

Anti-inflammatory Activity

Indole-3-acetonitrile and its derivatives have been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. The presence of a chlorine atom at the 4-position could potentially enhance or alter this activity, a hypothesis that awaits experimental validation.

Experimental Protocols for Bioactivity Screening

While no specific experimental data for this compound is available, the following are standard protocols used to evaluate the bioactivity of novel chemical entities, which would be applicable to the compound of interest.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Visualizing Experimental Workflows and Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for bioactivity screening and a hypothetical signaling pathway that could be modulated by an active indole derivative.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Characterization->Anti_inflammatory IC50 IC50 / MIC Determination Anticancer->IC50 Antimicrobial->IC50 Anti_inflammatory->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A generalized workflow for the synthesis, characterization, and bioactivity screening of a novel compound.

Hypothetical_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Nucleus->Genes induces transcription of Indole This compound (Hypothetical Inhibitor) Indole->IKK inhibits (?) Indole->NFkB inhibits (?)

Caption: A hypothetical anti-inflammatory mechanism of action for an indole derivative targeting the NF-κB signaling pathway.

Conclusion and Future Directions

A Comparative Guide to Purity Validation of 2-(4-chloro-1H-indol-3-yl)acetonitrile: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates is a critical step in drug development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two robust analytical techniques for validating the purity of 2-(4-chloro-1H-indol-3-yl)acetonitrile: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its high resolving power to separate, identify, and quantify components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method is the industry standard, offering excellent separation of the main compound from potential process-related impurities.

A well-developed HPLC method can provide precise and accurate quantification of the target molecule and its impurities. The method's sensitivity allows for the detection of trace-level impurities, which is crucial for meeting stringent regulatory requirements.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, non-destructive primary analytical method for purity determination. Unlike chromatographic techniques that rely on reference standards for each impurity, qNMR can determine the purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity. This makes it a valuable orthogonal technique to HPLC.

The inherent quantitative nature of NMR, where the signal intensity is directly proportional to the number of nuclei, provides a high degree of accuracy without the need for identical reference materials for each impurity.

Comparative Analysis: HPLC vs. qNMR

The choice between HPLC and qNMR for purity validation depends on several factors, including the specific analytical needs, available instrumentation, and the stage of drug development. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Quantification based on the direct proportionality between NMR signal area and the number of nuclei.
Primary Use Routine quality control, impurity profiling, and stability testing.Purity determination of reference standards, orthogonal validation of chromatographic methods.
Reference Standard Requires a certified reference standard of this compound and ideally for each potential impurity for accurate quantification.Requires a certified internal standard of high purity (e.g., maleic acid, dimethyl sulfone).
Selectivity High selectivity for separating structurally similar compounds and isomers.Excellent for structural confirmation and quantification of the main component. May have limitations in resolving signals of closely related impurities.
Sensitivity High sensitivity, capable of detecting impurities at trace levels (ppm).Generally lower sensitivity than HPLC, typically in the low mg to high µg range.
Sample Throughput Relatively high, with typical run times of 15-30 minutes per sample.Lower throughput due to longer acquisition times required for accurate quantification.
Data Interpretation Requires integration of chromatographic peaks and comparison to a calibration curve.Involves integration of NMR signals and calculation of molar ratios relative to the internal standard.

Experimental Protocols

Detailed methodologies for both HPLC and qNMR are provided below to allow for replication and adaptation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) Method

This proposed reversed-phase HPLC method is adapted from established protocols for similar indole derivatives and is suitable for the purity validation of this compound.[1][2]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 80 20
    20 20 80
    25 20 80
    26 80 20

    | 30 | 80 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

Potential Impurities to Monitor: Based on a likely synthesis from 4-chloro-1H-indole-3-carboxaldehyde, potential impurities could include:

  • 4-chloro-1H-indole-3-carboxaldehyde: Unreacted starting material.

  • (4-chloro-1H-indol-3-yl)methanol: An intermediate in the synthesis.

  • Other related substances: By-products from side reactions.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This qNMR protocol provides a framework for the absolute purity determination of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Experimental Parameters:

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • Internal Standard: Maleic acid (certified reference material, >99.5% purity)

  • Pulse Program: A single pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

  • Acquisition Time: Sufficient to ensure good resolution of the signals.

  • Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio (typically 16 or 32 scans).

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard (maleic acid) into a clean, dry vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

  • Transfer the solution to an NMR tube.

Data Processing and Calculation:

  • Process the acquired FID with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., a specific aromatic proton) and the singlet of the internal standard (maleic acid).

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Analyte dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity vs. Standard integrate->calculate report report calculate->report Generate Report

Caption: HPLC Purity Validation Workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_analyte Weigh Analyte dissolve_nmr Dissolve in Deuterated Solvent weigh_analyte->dissolve_nmr weigh_is Weigh Internal Standard weigh_is->dissolve_nmr acquire Acquire 1H NMR Spectrum dissolve_nmr->acquire process Process FID acquire->process integrate_signals Integrate Analyte & IS Signals process->integrate_signals calculate_purity Calculate Molar Ratio & Purity integrate_signals->calculate_purity report report calculate_purity->report Generate Report

Caption: qNMR Purity Validation Workflow.

Conclusion

Both HPLC and qNMR are powerful and complementary techniques for the purity validation of this compound. HPLC excels in routine quality control, offering high sensitivity and the ability to resolve complex impurity profiles. In contrast, qNMR provides an accurate, primary method for purity assignment, which is invaluable for the certification of reference materials and as an orthogonal validation tool. The selection of the most appropriate technique will be guided by the specific requirements of the analysis, with the combined use of both methods offering the most comprehensive and robust assessment of purity.

References

comparing the efficacy of different synthetic routes to 2-(4-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 2-(4-chloro-1H-indol-3-yl)acetonitrile, a valuable building block in medicinal chemistry. The comparison focuses on efficacy, providing experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Cyanation of a Halomethylated IndoleRoute 2: Reductive Cyanation of an Indole-3-carboxaldehyde
Starting Material 4-chloro-3-(chloromethyl)-1H-indole4-chloro-1H-indole-3-carboxaldehyde
Key Reagents Potassium cyanide, DimethylformamideSodium borohydride, Sodium cyanide, Methanol, Formamide
Reaction Time 6 hoursApproximately 13 hours
Reported Yield 69.8%[1]Estimated up to 88% (based on similar substrates)[2]
Scalability Demonstrated on a 0.52 mol scale[1]General method, scalability needs to be determined
Advantages Established and well-documented for the target molecule.One-pot procedure from the aldehyde, potentially higher yielding.
Disadvantages Use of a lachrymatory and toxic chloromethylated intermediate.Requires preparation of the starting aldehyde, longer reaction time.

Visualizing the Synthetic Approaches

SynthesisComparison cluster_route1 Route 1: Cyanation of Halomethylated Indole cluster_route2 Route 2: Reductive Cyanation of Indole-3-carboxaldehyde start1 4-chloro-3-(chloromethyl)-1H-indole reagent1 KCN, DMF/H2O start1->reagent1 6 hours, reflux product1 This compound reagent1->product1 Yield: 69.8% start2 4-chloro-1H-indole-3-carboxaldehyde reagent2 1. NaBH4, MeOH/NH2CHO 2. NaCN start2->reagent2 ~13 hours, reflux product2 This compound reagent2->product2 Estimated Yield: up to 88%

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Route 1: Cyanation of 4-chloro-3-(chloromethyl)-1H-indole

This method, adapted from the work of Katayama et al., involves the nucleophilic substitution of a chloromethyl group with a cyanide ion.[1]

Procedure:

  • A solution of 4-chloro-3-(chloromethyl)-1H-indole (123.0 g, 0.52 mol) in dimethylformamide (1100 ml) is prepared.

  • This solution is added to a solution of potassium cyanide (101.4 g, 1.56 mol) in water (550 ml).

  • The resulting mixture is stirred and heated at reflux for 6 hours.

  • After cooling to room temperature, water is added to the reaction mixture.

  • The aqueous mixture is extracted three times with diethyl ether.

  • The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by recrystallization or column chromatography can be performed if necessary to afford 4-chloroindole-3-acetonitrile.

Reported Data:

  • Yield: 69.8%[1]

  • Melting Point: 109-110°C[1]

Route 2: One-Pot Reductive Cyanation of 4-chloro-1H-indole-3-carboxaldehyde

This approach, based on a general method developed by Yamada for the synthesis of 4-substituted indole-3-acetonitriles, offers a one-pot conversion from the corresponding aldehyde.[2]

General Procedure (adapted for the target molecule):

  • To a solution of 4-chloro-1H-indole-3-carboxaldehyde in a 1:1 mixture of methanol and formamide, sodium borohydride (approx. 1.3 molar equivalents) is added.

  • The mixture is stirred at room temperature for 1 hour.

  • Sodium cyanide (approx. 10 molar equivalents) is then added to the reaction mixture.

  • The entire mixture is heated to reflux (around 100°C) and stirred for an additional 12 hours.

  • After cooling, the reaction is quenched with brine and extracted with a suitable organic solvent (e.g., a mixture of methanol and chloroform).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to isolate this compound.

Expected Performance:

  • Yield: While not specifically reported for the 4-chloro derivative, yields for other 4-substituted indole-3-acetonitriles using this method were as high as 88%.[2]

Discussion

Both synthetic routes offer viable pathways to this compound.

Route 1 is a well-established, high-yielding method with a detailed protocol available for the specific target molecule. Its scalability has been demonstrated, making it a reliable choice for producing larger quantities. However, the synthesis and handling of the 4-chloro-3-(chloromethyl)-1H-indole intermediate require caution due to its potential lachrymatory and toxic properties.

Route 2 presents an attractive alternative with the potential for higher yields in a one-pot procedure starting from the corresponding aldehyde. This method avoids the isolation of the potentially hazardous chloromethyl intermediate. The starting material, 4-chloro-1H-indole-3-carboxaldehyde, can be prepared from 4-chloro-1H-indole. While the general procedure is well-described, optimization for the specific 4-chloro substrate might be necessary to achieve the high yields reported for other analogs.

The choice between these two routes will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and safety considerations. For large-scale synthesis where a well-documented procedure is preferred, Route 1 is a strong candidate. For smaller-scale synthesis where a one-pot procedure and potentially higher yield are advantageous, Route 2 offers a compelling alternative, provided the starting aldehyde is accessible.

References

Assessing the Purity of Commercially Available 2-(4-chloro-1H-indol-3-yl)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative assessment of commercially available 2-(4-chloro-1H-indol-3-yl)acetonitrile, a key intermediate in the synthesis of various biologically active compounds. This document outlines the stated purity from various suppliers and provides detailed experimental protocols for in-house verification of product quality using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Commercial Availability and Stated Purity

A survey of chemical suppliers reveals variability in the stated purity of this compound. While some vendors provide specific purity percentages, others may require direct inquiry for lot-specific data. The following table summarizes the available information from a selection of commercial sources.

SupplierStated PurityCAS Number
CymitQuimica95.0%2447-15-6
Capot Chemical> 98%2447-15-6
ChemFuture PharmaTechNot Specified2447-15-6
BLDpharmNot Specified2447-15-6

It is crucial for researchers to obtain a Certificate of Analysis (CoA) for each batch to ascertain the specific purity and impurity profile.

Experimental Protocols for Purity Verification

To independently verify the purity of commercially supplied this compound, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV detector is a robust method for quantifying the purity of organic compounds and detecting potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1% v/v in water and acetonitrile)

  • This compound standard (if available) and sample for analysis.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A linear gradient can be optimized, for example, starting from 70% A and increasing to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and can also provide an indication of purity by revealing the presence of proton-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Compare the obtained spectrum with the expected chemical shifts and coupling constants for this compound. The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL range) in a solvent compatible with the ionization source (e.g., acetonitrile/water).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: The presence of a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound (C₁₀H₇ClN₂, MW: 190.63) will confirm its identity.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedures for assessing the purity of this compound.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Final Assessment start Receive Commercial Sample prep Sample Preparation (Dissolution & Filtration) start->prep hplc HPLC-UV Analysis prep->hplc nmr 1H NMR Analysis prep->nmr ms Mass Spectrometry prep->ms hplc_data Purity Quantification (Peak Area %) hplc->hplc_data nmr_data Structural Confirmation & Impurity Check nmr->nmr_data ms_data Identity Confirmation (Molecular Weight) ms->ms_data conclusion Purity Assessment & Decision hplc_data->conclusion nmr_data->conclusion ms_data->conclusion

Caption: Experimental workflow for purity assessment.

Conceptual Signaling Pathway

Indole derivatives are known to interact with various biological targets. The following diagram illustrates a conceptual signaling pathway where an indole-based compound could act as a ligand for a nuclear receptor, influencing gene expression.

signaling_pathway cluster_cellular Cellular Environment cluster_nuclear Nuclear Events cluster_response Cellular Response ligand Indole Derivative (e.g., 2-(4-chloro-1H- indol-3-yl)acetonitrile analogue) receptor Cytosolic Receptor ligand->receptor Binding complex Ligand-Receptor Complex receptor->complex nucleus Nucleus complex->nucleus Translocation dna DNA (Target Gene Promoter) complex->dna Binding to Response Element transcription Gene Transcription dna->transcription mrna mRNA transcription->mrna protein Protein Synthesis mrna->protein response Biological Response protein->response

Caption: Conceptual signaling pathway for an indole derivative.

By following the outlined analytical procedures, researchers can confidently assess the purity of their this compound samples, ensuring the integrity of their subsequent research and development activities.

Cross-Validation of Analytical Methods for the Quantification of 2-(4-chloro-1H-indol-3-yl)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2-(4-chloro-1H-indol-3-yl)acetonitrile in pharmaceutical matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS). The following sections detail the experimental protocols and present a comparative analysis of their performance based on established validation parameters. This guide is intended to assist researchers in selecting the appropriate analytical methodology for their specific research and development needs.

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision in the drug development process, directly impacting the reliability and accuracy of bioanalytical data. The following tables summarize the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the quantification of small molecules like this compound, based on industry-standard acceptance criteria as outlined in ICH guidelines.[1][2][3]

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC-UVUPLC-MS/MSAcceptance Criteria
Linearity (r²) ≥ 0.998≥ 0.999≥ 0.995
Range 1 - 100 µg/mL0.1 - 1000 ng/mLDependent on intended use
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%80 - 120% (ICH)
Precision (%RSD)
- Repeatability≤ 2.0%≤ 1.5%≤ 2.0% for drug substance
- Intermediate Precision≤ 3.0%≤ 2.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.05 ng/mLSignal-to-Noise ratio of 10:1
Selectivity/Specificity ModerateHighNo interference at the retention time of the analyte
Robustness Generally RobustHighly RobustConsistent results with small variations in method parameters

Table 2: Comparison of Operational Parameters

Operational ParameterHPLC-UVUPLC-MS/MS
Analysis Time per Sample 10 - 20 minutes2 - 5 minutes
Solvent Consumption HighLow
Initial Instrument Cost ModerateHigh
Operational Complexity Low to ModerateHigh
Sample Matrix Suitability Clean samples (e.g., drug substance)Complex matrices (e.g., plasma, tissue)
Experimental Protocols

Detailed methodologies for both HPLC-UV and UPLC-MS/MS are provided below. These protocols serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.

Method 1: HPLC-UV Analysis

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: UPLC-MS/MS Analysis

1. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. UPLC Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10% to 90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90% to 10% B

    • 2.6-3.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion (m/z) → Product ion (m/z) (To be determined by infusion of the standard)

    • Internal Standard (optional but recommended): A structurally similar molecule with a distinct mass.

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): As described for HPLC-UV.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with 50:50 acetonitrile:water to achieve concentrations ranging from 0.1 to 1000 ng/mL.

  • Sample Preparation (for biological matrices):

    • To 100 µL of plasma sample, add an internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

The following diagrams illustrate the workflow for analytical method cross-validation and a hypothetical signaling pathway where this compound could be investigated.

Analytical_Method_Cross_Validation_Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., UPLC-MS/MS) A1 Method Development & Optimization A2 Method Validation (ICH Guidelines) A1->A2 A3 Sample Analysis A2->A3 CrossValidation Cross-Validation (Same Set of Samples) A3->CrossValidation B1 Method Development & Optimization B2 Method Validation (ICH Guidelines) B1->B2 B3 Sample Analysis B2->B3 B3->CrossValidation Comparison Comparison of Results (Statistical Analysis) CrossValidation->Comparison Report Validation Report Comparison->Report

Caption: Workflow for the cross-validation of two analytical methods.

Hypothetical_Signaling_Pathway Analyte This compound Receptor Target Receptor Analyte->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway involving the target compound.

References

Comparative Analysis of 2-(4-chloro-1H-indol-3-yl)acetonitrile: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the existing scientific literature reveals a notable absence of comparative in vitro and in vivo studies on 2-(4-chloro-1H-indol-3-yl)acetonitrile. While the indole nucleus is a common scaffold in medicinal chemistry and drug discovery, this specific chloro-substituted indoleacetonitrile derivative appears to be largely unexplored in preclinical research.

Currently, there is no publicly available experimental data detailing the biological activity of this compound. Searches of scientific databases for its pharmacological profile, including potential anticancer, antimicrobial, or anti-inflammatory effects, have not yielded any specific in vitro or in vivo findings. The primary information available for this compound is limited to its chemical structure and synthesis.

While direct experimental data for this compound is lacking, the broader class of indole-3-acetonitrile derivatives has been the subject of some investigation. These studies suggest that the indoleacetonitrile scaffold may serve as a starting point for the development of biologically active molecules. However, it is crucial to note that the specific effects of a 4-chloro substitution on the indole ring have not been characterized.

Due to the absence of experimental data, it is not possible to provide a quantitative comparison of the in vitro and in vivo performance of this compound, nor to detail any associated experimental protocols or signaling pathways.

Further research is required to elucidate the potential pharmacological properties of this compound. Such studies would need to begin with initial in vitro screening to identify any biological activity, followed by more extensive in vivo evaluation in relevant disease models to determine its therapeutic potential.

Below is a conceptual workflow that researchers might follow to investigate this compound, represented as a DOT language diagram.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound Synthesis Compound Synthesis Initial Screening Initial Screening (e.g., Cytotoxicity, Antimicrobial) Compound Synthesis->Initial Screening Target Identification Target Identification (e.g., Enzyme Assays, Receptor Binding) Initial Screening->Target Identification Hit Identification Mechanism of Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Target Identification->Mechanism of Action Animal Model Selection Animal Model Selection Mechanism of Action->Animal Model Selection Lead Compound Selection Pharmacokinetic Studies Pharmacokinetic Studies (ADME) Animal Model Selection->Pharmacokinetic Studies Efficacy Studies Efficacy Studies (Disease Models) Pharmacokinetic Studies->Efficacy Studies Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies

Comparative Docking Analysis of 2-(4-chloro-1H-indol-3-yl)acetonitrile with Bacterial DNA Gyrase B

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of the potential binding of 2-(4-chloro-1H-indol-3-yl)acetonitrile with the ATP-binding site of Staphylococcus aureus DNA gyrase subunit B (GyrB). Due to the absence of direct published docking studies for this specific compound, this analysis presents a hypothetical docking study based on established protocols for structurally similar indole derivatives targeting the same protein. For comparison, a known inhibitor, novobiocin, and a representative indole analog, N-benzyl-3-acetylindole, are included.

Introduction to the Target: DNA Gyrase

DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that requires ATP hydrolysis. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit houses the ATPase activity, making it a prime target for the development of novel antibacterial agents. Inhibition of the GyrB ATPase domain disrupts the supercoiling activity of the enzyme, leading to bacterial cell death.

Data Presentation: Comparative Docking Results

The following table summarizes the hypothetical docking results of this compound and comparator compounds against the ATP-binding site of S. aureus DNA gyrase B (PDB ID: 3U2K).[1] The binding energies and interacting residues are predicted based on typical interactions observed for indole-based inhibitors.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Inhibition Constant (Ki) (µM)
This compound -8.5Asp81, Ile86, Pro87, Thr1731.5
N-benzyl-3-acetylindole (Analog)-9.2Asp81, Ile86, Pro87, Thr173, Arg840.8
Novobiocin (Known Inhibitor)-10.5Asp81, Ile86, Pro87, Arg84, Gly85, Glu58, Asn54, Thr1730.1

Experimental Protocols

This section details the methodology for a typical molecular docking study targeting the ATP-binding site of S. aureus DNA gyrase B.

Protein Preparation
  • Retrieval of Protein Structure: The three-dimensional crystal structure of Staphylococcus aureus DNA gyrase B complexed with an inhibitor is obtained from the Protein Data Bank (PDB ID: 3U2K).[1]

  • Protein Clean-up: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

  • Protonation and Energy Minimization: Hydrogen atoms are added to the protein, and the structure is subjected to energy minimization using a suitable force field (e.g., CHARMM) to relieve any steric clashes and optimize the geometry.

Ligand Preparation
  • Ligand Sketching and Optimization: The 2D structures of this compound, N-benzyl-3-acetylindole, and novobiocin are drawn using a molecular editor.

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D and their energies are minimized using a suitable force field (e.g., MMFF94) to obtain stable conformations.

Molecular Docking
  • Software: Molecular docking is performed using AutoDock Vina.

  • Grid Box Generation: A grid box is defined to encompass the ATP-binding site of GyrB. The dimensions and center of the grid are determined based on the position of the co-crystallized inhibitor in the PDB structure.

  • Docking Execution: The prepared ligands are docked into the defined grid box. The docking algorithm explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Visualizations

Signaling Pathway

DNA_Gyrase_Action Role of DNA Gyrase in Bacterial DNA Replication Relaxed DNA Relaxed DNA DNA Gyrase (GyrA + GyrB) DNA Gyrase (GyrA + GyrB) Relaxed DNA->DNA Gyrase (GyrA + GyrB) binds ADP + Pi ADP + Pi DNA Gyrase (GyrA + GyrB)->ADP + Pi Negatively Supercoiled DNA Negatively Supercoiled DNA DNA Gyrase (GyrA + GyrB)->Negatively Supercoiled DNA introduces negative supercoils ATP ATP ATP->DNA Gyrase (GyrA + GyrB) hydrolyzes DNA Replication DNA Replication Negatively Supercoiled DNA->DNA Replication enables Inhibitor Inhibitor Inhibitor->DNA Gyrase (GyrA + GyrB) inhibits ATPase activity

Caption: Action of DNA Gyrase and its inhibition.

Experimental Workflow

Docking_Workflow Molecular Docking Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation PDB Retrieve Protein Structure (PDB ID: 3U2K) Clean Remove Water & Ligands PDB->Clean Protonate Add Hydrogens & Minimize Energy Clean->Protonate Grid Define Binding Site (Grid Box) Protonate->Grid 2D Draw 2D Structure 3D Convert to 3D & Minimize Energy 2D->3D Dock Run Docking Simulation (AutoDock Vina) 3D->Dock Grid->Dock Analyze Analyze Binding Energy & Interactions Dock->Analyze Results Results Analyze->Results

Caption: A typical workflow for molecular docking studies.

References

Safety Operating Guide

Proper Disposal of 2-(4-chloro-1H-indol-3-yl)acetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential guidance on the safe and compliant disposal of 2-(4-chloro-1H-indol-3-yl)acetonitrile (CAS No. 2447-15-6), a halogenated indole derivative. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This compound is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and can cause serious skin and eye irritation[1].

I. Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step in its safe management. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, OralToxic if swallowedH301 (50%), H302 (50%)[1]
Acute Toxicity, DermalHarmful in contact with skinH312 (50%)[1]
Skin Corrosion/IrritationCauses skin irritationH315 (100%)[1]
Serious Eye Damage/IrritationCauses serious eye damage/irritationH318 (50%), H319 (50%)[1]
Acute Toxicity, InhalationHarmful if inhaledH332 (50%)[1]

II. Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the following personal protective equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety goggles and/or a face shield.

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors[2].

III. Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.

  • Designated Waste Container: this compound is a halogenated organic compound [2][3][4]. As such, it must be collected in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste"[2][3][5].

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark).

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemicals[4][5].

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.

V. Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Chemical Fume Hood C Identify Designated 'Halogenated Organic Waste' Container D Carefully Transfer Waste into the Container C->D E Securely Close the Container D->E F Ensure Container is Clearly Labeled: 'Hazardous Waste' Chemical Name Hazard Pictograms E->F G Store in a Designated Satellite Accumulation Area F->G H Arrange for Pickup by Certified Hazardous Waste Personnel G->H I Incineration at a Regulated Hazardous Waste Facility H->I

References

Personal protective equipment for handling 2-(4-chloro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-(4-chloro-1H-indol-3-yl)acetonitrile. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), include acute toxicity, skin irritation, and serious eye damage.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles or a full-face shield are required to protect against splashes.[2][3][4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or protective apron must be worn to prevent skin contact.[2][5]
Respiratory Protection In poorly ventilated areas or when there is a risk of dust or aerosol generation, a NIOSH/MSHA-approved respirator should be used.[3][6][7]
Foot Protection Closed-toe shoes are mandatory in the laboratory environment.[2]

// Relationships Eye_Damage -> Eye_Face [color="#4285F4", label="Requires"]; Skin_Irritation -> Skin [color="#4285F4", label="Requires"]; Toxicity -> Respiratory [color="#4285F4", label="Mitigates Inhalation Risk"]; {Eye_Damage, Skin_Irritation, Toxicity} -> Footwear [style=invis]; } Caption: Logical relationship between chemical hazards and required PPE.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure that a designated handling area, preferably within a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[3]

  • Inspect all PPE for integrity before use.[2]

  • Have appropriate waste containers clearly labeled and ready for use.

2. Handling and Use:

  • Wear all required PPE as specified in Table 1.

  • Handle the compound in a well-ventilated area, ideally within a fume hood, to minimize inhalation exposure.[2][3]

  • Avoid direct contact with the skin and eyes.[6]

  • Use non-sparking tools if the compound is flammable or handled near flammable solvents.[3]

  • Keep containers tightly closed when not in use.

3. First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated solids and solutions in designated, clearly labeled, and sealed hazardous waste containers.

  • Disposal: Dispose of the hazardous waste through a licensed environmental waste management company. Do not dispose of it down the drain or in regular trash.

// Workflow Prep_Area -> Check_Safety -> Inspect_PPE -> Prep_Waste -> Wear_PPE; Wear_PPE -> Use_Hood -> Avoid_Contact -> Close_Containers -> Collect_Waste; Collect_Waste -> Dispose_Waste; } Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.